GNA002
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H55NO8 |
|---|---|
Peso molecular |
701.9 g/mol |
Nombre IUPAC |
4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18?/t28-,32+,41+,42-/m1/s1 |
Clave InChI |
HJJVIXXMFVHPER-NEZSDZKDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dichotomous Role of GNAO1 in Cancer: A Technical Guide to its Mechanisms of Action
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the complex and often contradictory role of the Guanine Nucleotide-Binding Protein Subunit Alpha-O1 (GNAO1) in the landscape of oncology. GNAO1, a member of the G-protein alpha subunit family, is a critical molecular switch in signal transduction. Emerging evidence points to its significant, yet cancer-type specific, involvement in tumorigenesis, acting as both a tumor suppressor and a potential oncogene. This document provides a comprehensive overview of the core mechanisms of action of GNAO1 in various cancer cells, detailed experimental protocols from seminal studies, and quantitative data to support the findings.
Core Concepts: GNAO1 as a Molecular Switch in Cancer
GNAO1 is traditionally known for its high expression in the central nervous system and its involvement in neurological functions. However, its dysregulation has been increasingly implicated in cancer. The functional role of GNAO1 in cancer cells appears to be highly context-dependent, varying from a tumor-suppressive function in colorectal cancer, hepatocellular carcinoma, and glioma to a potential oncogenic role in gastric cancer.
GNAO1 as a Tumor Suppressor
In several cancer types, GNAO1 expression is downregulated, and its re-expression or overexpression leads to an anti-tumor phenotype. The primary mechanisms involve the inhibition of key oncogenic signaling pathways, leading to reduced cell proliferation, migration, and survival, and the promotion of cell differentiation or senescence.
Colorectal Cancer (CRC)
In colorectal cancer, GNAO1 functions as a tumor suppressor by negatively regulating the mTOR/S6K signaling pathway.[1][2][3][4] Overexpression of GNAO1 in CRC cell lines leads to a significant reduction in cell proliferation, migration, and the ability to form colonies in an anchorage-independent manner.[3][5][6][7]
The proposed mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, the S6 kinase (S6K). This inhibition leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell growth.
References
- 1. GNAO1 overexpression promotes neural differentiation of glioma stem-like cells and reduces tumorigenicity through TRIM21/CREB/HES1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oak.chosun.ac.kr [oak.chosun.ac.kr]
- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GNA002: A Covalent Inhibitor Targeting EZH2 for Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. Its primary role involves the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression of tumor suppressor genes. GNA002 has emerged as a potent and specific covalent inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols required for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel epigenetic cancer therapies.
Introduction
The aberrant activity of EZH2 is a key driver in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2][3] this compound is a derivative of Gambogenic acid that distinguishes itself from other EZH2 inhibitors through its unique mechanism of action.[4] It not only inhibits the methyltransferase activity of EZH2 but also induces its degradation.[5][4][6] this compound forms a covalent bond with a specific cysteine residue (Cys668) within the SET domain of EZH2.[5][6] This covalent modification triggers the recognition of EZH2 by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to its ubiquitination and subsequent proteasomal degradation.[5][4] This dual action of enzymatic inhibition and protein degradation makes this compound a promising candidate for overcoming some of the limitations of traditional competitive inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against EZH2 and its effects on cancer cells.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 (EZH2 Inhibition) | 1.1 µM | In vitro EZH2 enzymatic assay | [7] |
| Cell Proliferation IC50 | 0.070 µM | MV4-11 (Acute myeloid leukemia) | [6][7] |
| 0.103 µM | RS4-11 (Acute lymphoblastic leukemia) | [6][7] | |
| H3K27me3 Reduction | 0.1 - 4 µM (48 hours) | Cal-27 (Head and neck cancer) | [7] |
| Apoptosis Induction | 2 µM (24 hours) | HN-4 and Cal-27 (Head and neck cancer) | [7] |
| In Vivo Tumor Growth Inhibition | 100 mg/kg (daily, oral) | Cal-27, A549, Daudi, and Pfeiffer xenograft models | [6][7] |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the covalent modification of EZH2, leading to its CHIP-mediated ubiquitination and proteasomal degradation. This pathway effectively reduces the cellular levels of EZH2, thereby inhibiting its oncogenic functions.
Caption: this compound Covalent Inhibition and Degradation Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the activity of this compound.
EZH2 Enzymatic Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on the EZH2 methyltransferase.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., chemiluminescence-based)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the PRC2 complex and histone H3 peptide substrate to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding SAM to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (XTT/MTT)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.[8][9][10][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
XTT or MTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the XTT or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for H3K27me3 and EZH2
This protocol is used to assess the effect of this compound on the cellular levels of H3K27me3 and total EZH2.[13][14][15]
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines the changes in H3K27me3 levels at specific gene promoters following this compound treatment.[16][17][18][19][20]
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitate the chromatin with the anti-H3K27me3 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR to quantify the enrichment of H3K27me3 at specific gene promoters relative to input DNA.
In Vitro Ubiquitination Assay
This protocol demonstrates the this compound-dependent, CHIP-mediated ubiquitination of EZH2.[21][22]
Materials:
-
Recombinant EZH2
-
Recombinant CHIP E3 ligase
-
Recombinant E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-EZH2 and anti-ubiquitin antibodies
Procedure:
-
Incubate recombinant EZH2 with this compound or vehicle control to allow for covalent modification.
-
Set up the ubiquitination reaction by combining the this compound-treated EZH2, E1, E2, CHIP, ubiquitin, and ATP in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blot using anti-EZH2 and anti-ubiquitin antibodies to detect polyubiquitinated EZH2.
Mass Spectrometry for Covalent Binding Confirmation
This protocol confirms the covalent binding of this compound to EZH2 and identifies the modified residue.[23][24][25][26]
Materials:
-
Recombinant EZH2
-
This compound
-
Reaction buffer
-
Mass spectrometer (e.g., LC-MS/MS)
-
Proteases for protein digestion (e.g., trypsin)
Procedure:
-
Incubate recombinant EZH2 with this compound.
-
Analyze the intact protein-drug adduct by mass spectrometry to confirm the mass shift corresponding to the addition of this compound.
-
Digest the this compound-modified EZH2 with a protease.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide containing the covalent modification and pinpoint the modified residue (Cys668) by analyzing the fragmentation pattern.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a covalent inhibitor like this compound.
Caption: Workflow for Covalent Inhibitor Characterization.
Conclusion
This compound represents a novel and promising therapeutic strategy for cancers driven by EZH2 dysregulation. Its unique covalent mechanism of action, leading to both enzymatic inhibition and protein degradation, offers potential advantages over conventional EZH2 inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar covalent inhibitors targeting epigenetic modulators.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. epigenome-noe.net [epigenome-noe.net]
- 18. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 20. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 21. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. news-medical.net [news-medical.net]
- 26. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
A Hypothetical Framework for the Indirect Regulation of H3K27 Trimethylation by the Gαo Subunit GNA002
Audience: Researchers, scientists, and drug development professionals.
Abstract: The G-protein subunit Gαo (encoded by GNAO1, here referred to by its protein product name GNA002 for clarity in the context of this guide) is a critical component of neuronal signal transduction. While extensively studied for its role in regulating ion channels and adenylyl cyclase, a direct link to epigenetic modifications, specifically H3K27 trimethylation (H3K27me3), has not been established in the current scientific literature. This technical guide proposes a hypothetical signaling pathway, grounded in existing knowledge of distinct cellular signaling and epigenetic regulation, to explore a potential indirect effect of this compound on H3K27me3 levels. We postulate that this compound, through its modulation of the cAMP/PKA pathway, could influence the phosphorylation status and subsequent activity of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) responsible for H3K27 trimethylation. This document provides a theoretical framework and detailed experimental protocols to investigate this hypothesis, aiming to stimulate new research directions in the this compound field.
Introduction: The Unexplored Epigenetic Connection
This compound is one of the most abundant G-protein subunits in the central nervous system, primarily involved in coupling with G-protein coupled receptors (GPCRs) to regulate downstream effectors. Pathogenic variants in GNAO1 are associated with severe neurodevelopmental disorders, underscoring its importance in brain function. The canonical signaling pathways modulated by this compound include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the regulation of the Rho GTPase pathway.
H3K27me3 is a key epigenetic mark associated with transcriptional repression. It is catalyzed by the methyltransferase EZH2, a core component of the PRC2 complex. The dysregulation of EZH2 activity is implicated in various developmental processes and diseases, including cancer. The activity of EZH2 is known to be regulated by post-translational modifications, particularly phosphorylation by various kinases.
To date, no published research has directly linked this compound activity to H3K27me3 levels. This guide bridges this knowledge gap by proposing a plausible, yet hypothetical, mechanism for such a connection and provides the necessary tools for its experimental validation.
Proposed Signaling Pathway: this compound to H3K27me3 via cAMP/PKA
We hypothesize that this compound can indirectly influence H3K27 trimethylation by modulating the activity of Protein Kinase A (PKA), a known regulator of EZH2.
The proposed cascade is as follows:
-
Activation of a GPCR coupled to this compound (a Gαi/o family member) leads to the inhibition of adenylyl cyclase.
-
This inhibition results in a decrease in intracellular cAMP concentration.
-
Reduced cAMP levels lead to a decrease in the activity of PKA.
-
Scientific literature has indicated that PKA can phosphorylate EZH2 at threonine 372 (T372).
-
Therefore, a decrease in PKA activity, prompted by this compound signaling, would lead to reduced phosphorylation of EZH2 at T372.
-
This altered phosphorylation state of EZH2 may then impact its histone methyltransferase activity, ultimately leading to a change in global or gene-specific H3K27me3 levels.
This proposed pathway provides a testable model for investigating a novel function of this compound in epigenetic regulation.
Mandatory Visualization: Signaling Pathway Diagram
The Role of GNAO1 in Reactivating Tumor Suppressor Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The aberrant silencing of tumor suppressor genes is a hallmark of cancer. Epigenetic modifications, particularly DNA methylation, play a crucial role in this process. Emerging evidence points to the G-protein subunit alpha O1 (GNAO1) as a key player in cancer biology, with a potential, albeit indirect, role in the reactivation of tumor suppressor genes. This technical guide provides an in-depth analysis of the current understanding of GNAO1's function in oncology, with a focus on its tumor-suppressive activities and its intersection with epigenetic regulatory mechanisms. It is important to note that the user's initial query referred to "GNA002," which is not a recognized gene symbol; this document pertains to GNAO1, the official designation.
GNAO1: A Potential Tumor Suppressor
GNAO1, encoding the Gαo subunit of heterotrimeric G-proteins, is integral to cellular signaling. While primarily studied in the context of neurological disorders, a growing body of research has illuminated its significance in various cancers, including colorectal, hepatocellular, breast, and prostate cancer.[1][2] In these contexts, GNAO1 is frequently downregulated, and its re-expression has been shown to inhibit cancer cell proliferation, migration, and in vivo tumor formation.[1][2][3]
Quantitative Data on GNAO1's Tumor-Suppressive Effects
The tumor-suppressive role of GNAO1 has been quantified in several studies. The following tables summarize key findings from research on colorectal and hepatocellular carcinoma.
Table 1: Effects of GNAO1 Overexpression in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| HCT116 | Cell Viability | Decreased Proliferation | Significant suppression at 48 and 72h | [2] |
| DLD-1 | Cell Viability | Decreased Proliferation | Significant suppression at 48 and 72h | [2] |
| HCT116 | Transwell Migration | Decreased Migration | Significant inhibition | [2] |
| DLD-1 | Transwell Migration | Decreased Migration | Significant inhibition | [2] |
| HCT116 | Colony Formation | Decreased Colony Formation | Significant reduction in colonies | [2] |
| DLD-1 | Colony Formation | Decreased Colony Formation | Significant reduction in colonies | [2] |
Table 2: Effects of GNAO1 Downregulation in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| QGY-7703 | Cell Proliferation (CCK-8) | Increased Proliferation | Significant increase after 72h | [4] |
| SMMC-7721 | Cell Proliferation (CCK-8) | Increased Proliferation | Significant increase after 72h | [4] |
| QGY-7703 | Cell Senescence (SA-β-gal) | Suppressed Senescence | N/A | [5] |
| SMMC-7721 | Cell Senescence (SA-β-gal) | Suppressed Senescence | N/A | [5] |
GNAO1 and the Epigenetic Reactivation of Tumor Suppressor Genes
The primary focus of this guide is the role of GNAO1 in reactivating tumor suppressor genes. Current research suggests an indirect mechanism mediated by the regulation of DNA methyltransferase 1 (DNMT1).
The GNAO1-DNMT1 Axis in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), the GNAO1 gene itself is silenced by promoter hypermethylation, a process carried out by DNMT1.[1] This finding is significant as it places GNAO1 within the landscape of epigenetic regulation.
A pivotal discovery in this area is the role of a circular RNA, circGNAO1, which is derived from the GNAO1 gene. circGNAO1 has been shown to directly interact with and sequester DNMT1.[6] By binding to DNMT1, circGNAO1 prevents it from methylating the GNAO1 promoter, leading to the upregulation of GNAO1 expression.[6] This mechanism suggests a feedback loop where a product of the GNAO1 gene can counteract its own epigenetic silencing.
While this research demonstrates the reactivation of GNAO1 itself, the sequestration of DNMT1 by circGNAO1 has broader implications. DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns across the genome. Its inhibition can lead to a wider demethylation of the genome, potentially reactivating other tumor suppressor genes that have been silenced by hypermethylation.[7][8]
Signaling Pathways Modulated by GNAO1
GNAO1 exerts its tumor-suppressive effects through the modulation of key oncogenic signaling pathways.
The mTOR/S6K Pathway
In colorectal cancer, GNAO1 overexpression has been shown to inhibit the mTOR/S6K signaling pathway.[1][3][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[10][11] By inhibiting this pathway, GNAO1 can effectively halt the uncontrolled growth of cancer cells.
The ERK1/2 Pathway
In a study on gastric cancer, the silencing of GNAO1 was shown to promote apoptosis by increasing the accumulation of the pro-apoptotic proteins Puma and Bim, a process potentially mediated by extracellular signal-regulated kinase 1 and 2 (ERK1/2).[12] The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is also common in cancer.[13][14]
The Controversial Role of GNAO1 in Gastric Cancer
Contrasting with the tumor-suppressive role of GNAO1 in many cancers, one study has reported its overexpression in gastric cancer, where it is associated with a poor prognosis.[12] In this context, silencing GNAO1 in gastric cancer cells inhibited proliferation and promoted apoptosis.[12][15] This suggests a context-dependent role for GNAO1, which may function as an oncogene in certain cellular environments. The specific molecular mechanisms underlying this dual role are yet to be fully elucidated and represent an important area for future research.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of GNAO1 in cancer.
GNAO1 Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify GNAO1 mRNA levels in tumor versus normal tissues and in cell lines after experimental manipulations.[5]
-
Immunohistochemistry (IHC): Employed to detect GNAO1 protein expression and localization in tissue sections.[4]
-
Western Blotting: Used to determine the relative abundance of GNAO1 protein in cell lysates.[4]
Functional Assays
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To assess the effect of GNAO1 overexpression or knockdown on cancer cell growth.[15]
-
Transwell Migration/Invasion Assays: To evaluate the impact of GNAO1 on the migratory and invasive capacity of cancer cells.[2]
-
Colony Formation Assay: To determine the long-term proliferative capacity of cancer cells following GNAO1 modulation.[15]
-
Xenograft Mouse Models: To study the effect of GNAO1 on tumor growth in vivo.[2]
Epigenetic Analyses
-
Bisulfite Sequencing: The gold-standard method for analyzing DNA methylation patterns at single-nucleotide resolution, used to determine the methylation status of the GNAO1 promoter.[16][17]
-
Chromatin Immunoprecipitation (ChIP): Used to identify the binding of proteins, such as DNMT1, to specific DNA regions, like the GNAO1 promoter. Although not explicitly detailed in the GNAO1-DNMT1 context in the provided results, this is a standard method for such investigations.
Future Directions and Therapeutic Implications
The discovery of the circGNAO1-DNMT1 axis opens up new avenues for therapeutic intervention. Strategies aimed at increasing the levels of circGNAO1 or directly inhibiting DNMT1 could lead to the reactivation of GNAO1 and potentially other silenced tumor suppressor genes. This represents a promising approach for cancers where GNAO1 is downregulated.
Further research is needed to:
-
Elucidate the full spectrum of genes regulated by the GNAO1-DNMT1 axis.
-
Understand the context-dependent, dual role of GNAO1 in different cancer types.
-
Develop targeted therapies that can modulate GNAO1 expression or activity.
References
- 1. DNMT1 mediated promoter methylation of GNAO1 in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CircGNAO1 strengthens its host gene GNAO1 expression for suppression of hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. si-DNMT1 restore tumor suppressor genes expression through the reversal of DNA hypermethylation in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of DNMT1 silencing on malignant phenotype and methylated gene expression in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 17. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of GNAO1 Signaling and CHIP-Mediated Ubiquitination in the Regulation of EZH2: A Technical Overview for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the molecular intricacies surrounding the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) and its role in the ubiquitination and subsequent degradation of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2). Furthermore, we explore the potential, though currently indirect, regulatory influence of the G-protein subunit Gαo (encoded by the GNAO1 gene) on this critical cellular process. This document aims to provide a comprehensive technical guide, complete with experimental protocols and quantitative data, to facilitate further research in this promising area of cancer biology and drug development.
Introduction: EZH2 as a Therapeutic Target
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a key epigenetic writer, primarily responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of numerous cancers, including prostate cancer, breast cancer, and various hematological malignancies, where it functions to silence tumor suppressor genes.[2] Consequently, EZH2 has emerged as a compelling target for therapeutic intervention. While enzymatic inhibitors of EZH2 have shown clinical efficacy, strategies to induce the degradation of the EZH2 protein offer an alternative and potentially more comprehensive approach to dismantle its oncogenic functions.[3][4]
One of the key cellular mechanisms for protein degradation is the ubiquitin-proteasome system. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize specific substrates and catalyze the attachment of ubiquitin, flagging them for degradation by the proteasome. The E3 ligase CHIP (also known as STUB1) has been identified as a critical regulator of EZH2 stability.
CHIP-Mediated Ubiquitination and Degradation of EZH2
The E3 ubiquitin ligase CHIP plays a crucial role in cellular protein quality control by identifying and targeting misfolded or aberrant proteins for degradation. Recent studies have established EZH2 as a substrate for CHIP-mediated ubiquitination. This interaction leads to the polyubiquitination of EZH2, marking it for proteasomal degradation and thereby reducing its cellular abundance.
A seminal study by Mai et al. (2017) demonstrated that the natural product Gambogenic Acid (GNA) can induce the degradation of EZH2. This effect was shown to be dependent on the E3 ligase CHIP. GNA covalently binds to a cysteine residue (Cys668) within the SET domain of EZH2, inducing a conformational change that enhances its recognition by CHIP, leading to subsequent ubiquitination and degradation.[5][6]
Signaling Pathway of CHIP-Mediated EZH2 Ubiquitination
The signaling pathway, as elucidated by the action of Gambogenic Acid (GNA), provides a clear model for CHIP-mediated EZH2 degradation.
CHIP-mediated EZH2 ubiquitination pathway.
The Potential Role of GNAO1 Signaling in Regulating EZH2
While a direct, experimentally verified link between GNAO1 signaling and CHIP-mediated EZH2 ubiquitination has yet to be established, existing literature allows for the formulation of plausible indirect pathways. GNAO1 encodes the Gαo subunit of heterotrimeric G-proteins, which is a critical component of G-protein coupled receptor (GPCR) signaling.[7] GNAO1 is highly expressed in the central nervous system and has been implicated in various neurological disorders.[7] Emerging evidence also suggests a role for GNAO1 in cancer.[8][9]
Hypothetical Pathway 1: GNAO1-mTOR-EZH2 Axis
GNAO1 signaling has been shown to influence the mTOR (mammalian target of rapamycin) pathway.[9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of cancer. Importantly, mTOR signaling can in turn regulate EZH2 expression and activity.[10][11][12] Therefore, it is conceivable that GNAO1, through its modulation of mTOR, could indirectly impact EZH2 levels.
Hypothetical GNAO1-mTOR-EZH2 signaling axis.
Hypothetical Pathway 2: GNAO1-AKT-EZH2/CHIP Axis
Another well-established downstream effector of GNAO1 signaling is the PI3K/AKT pathway.[13] The serine/threonine kinase AKT can phosphorylate EZH2, which has been shown to modulate its methyltransferase activity and protein stability.[14][15] Furthermore, AKT has also been reported to regulate the expression and activity of the E3 ligase CHIP.[3] This suggests a second potential indirect pathway where GNAO1, via AKT, could influence the stability of EZH2 by affecting either EZH2 phosphorylation or the levels and activity of its E3 ligase, CHIP.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the CHIP-mediated degradation of EZH2, primarily drawing from the work of Mai et al. (2017) on the effects of Gambogenic Acid (GNA).
Table 1: In Vitro Ubiquitination Assay Components
| Component | Concentration | Source/Reference |
| Recombinant E1 | 50 nM | Mai et al., 2017 |
| Recombinant E2 (UbcH5c) | 200 nM | Mai et al., 2017 |
| Recombinant CHIP (E3) | 1 µM | Mai et al., 2017 |
| Recombinant EZH2 | 1 µM | Mai et al., 2017 |
| Ubiquitin | 5 µg | Mai et al., 2017 |
| ATP | 2 mM | Mai et al., 2017 |
| GNA002 (GNA derivative) | 5 µM | Mai et al., 2017 |
Table 2: Cellular Effects of this compound on EZH2
| Cell Line | Treatment | EZH2 Protein Level Reduction | H3K27me3 Level Reduction | Reference |
| Cal-27 (Head and Neck Cancer) | 5 µM this compound for 24h | ~75% | ~60% | Mai et al., 2017 |
| UMSCC-12 (Head and Neck Cancer) | 5 µM this compound for 24h | ~80% | ~70% | Mai et al., 2017 |
| MDA-MB-231 (Breast Cancer) | 5 µM this compound for 24h | ~65% | Not Reported | Mai et al., 2017 |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect CHIP-EZH2 Interaction
This protocol is adapted from standard Co-IP procedures and tailored for the investigation of the interaction between CHIP and EZH2.[16][17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against EZH2 (for immunoprecipitation)
-
Antibody against CHIP (for western blot detection)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-EZH2 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. For western blot analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-CHIP antibody.
Experimental workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay for EZH2 by CHIP
This protocol is designed to reconstitute the ubiquitination of EZH2 by CHIP in a cell-free system.[19][20]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant CHIP (E3 ligase)
-
Recombinant EZH2 (substrate)
-
Ubiquitin
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (20 mM)
-
SDS-PAGE sample buffer
-
Western blot reagents (including anti-EZH2 or anti-ubiquitin antibody)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice in the following order:
-
Water to a final volume of 20 µL
-
2 µL of 10x Ubiquitination buffer
-
Recombinant E1 (to a final concentration of 50-100 nM)
-
Recombinant E2 (to a final concentration of 0.5-1 µM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
Recombinant EZH2 (to a final concentration of 0.5-1 µM)
-
Recombinant CHIP (to a final concentration of 0.5-2 µM)
-
-
Initiation: Start the reaction by adding 2 µL of 20 mM ATP solution.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and western blotting. A high-molecular-weight smear or ladder of bands recognized by an anti-EZH2 or anti-ubiquitin antibody indicates polyubiquitination.
In vitro ubiquitination assay workflow.
Conclusion and Future Directions
The degradation of EZH2 via CHIP-mediated ubiquitination presents a promising therapeutic strategy for a variety of cancers. While the direct regulation of this process by GNAO1 signaling remains to be elucidated, the potential for indirect regulation through downstream effectors such as the mTOR and AKT pathways provides a compelling rationale for further investigation. The experimental protocols and quantitative data provided in this whitepaper offer a foundation for researchers to explore these intricate signaling networks. Future studies should aim to:
-
Experimentally validate the proposed indirect signaling pathways linking GNAO1 to EZH2 stability.
-
Identify the specific molecular players that mediate the crosstalk between GNAO1 signaling and the ubiquitin-proteasome machinery.
-
Explore the therapeutic potential of targeting GNAO1 or its downstream effectors to induce EZH2 degradation in cancer.
A deeper understanding of the interplay between GNAO1, CHIP, and EZH2 will undoubtedly open new avenues for the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Methyltransferase EZH2 Induces Akt-Dependent Genomic Instability and BRCA1 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. E3 ubiquitin ligase STUB1 affects the mTORC1 pathway through p62 and participates in regulating the differentiation of follicular helper T cells in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. About GNAO1 - GNAO1 [gnao1.it]
- 8. Chaperone-assisted E3 ligase CHIP: A double agent in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogenic acid alleviates kidney fibrosis via epigenetic inhibition of EZH2 to regulate Smad7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. EZH2 Methyltransferase Activity Controls Pten Expression and mTOR Signaling during Fear Memory Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Akt-mediated phosphorylation of EZH2 suppresses methylation of lysine 27 in histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Gnao1 guanine nucleotide binding protein, alpha O [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. CHIP functions as an oncogene by promoting colorectal cancer metastasis via activation of MAPK and AKT signaling and suppression of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for GNA002 Binding to EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of the interaction between GNA002, a potent and specific inhibitor, and its target, the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in various cancers. Understanding the precise mechanism of this compound's action is critical for the development of targeted cancer therapies.
Executive Summary
This compound is a novel small molecule inhibitor that demonstrates high potency and specificity for EZH2. It acts as a covalent inhibitor, forming a permanent bond with the enzyme and leading to its subsequent degradation. This dual mechanism of action—catalytic inhibition and protein degradation—makes this compound a promising candidate for anti-cancer drug development. This document summarizes the key quantitative data, details the experimental methodologies used to elucidate the binding mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity and its effects on cancer cell lines.
| Parameter | Value | Description |
| IC50 (EZH2) | 1.1 µM[1][2] | The half maximal inhibitory concentration of this compound against the enzymatic activity of EZH2. |
| Cell Line | Cancer Type | IC50 |
| MV4-11 | Acute Myeloid Leukemia | 0.070 µM[1][2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 µM[1][2] |
Structural Basis of this compound-EZH2 Interaction
The inhibitory action of this compound is predicated on its specific and covalent binding to a critical residue within the catalytic SET domain of EZH2.
Covalent Binding to Cys668
Biochemical and mass spectrometry analyses have revealed that this compound specifically and covalently binds to the Cys668 residue located within the SET domain of EZH2.[1][2] This covalent modification is crucial for its potent inhibitory effect. The interaction was further investigated using molecular modeling, docking this compound into the crystal structure of the EZH2 CXC-SET domain (PDB: 4MI0).[3]
Disruption of the PRC2 Complex and EZH2 Degradation
The binding of this compound to EZH2 not only inhibits its methyltransferase activity but also triggers a cascade of events leading to the degradation of the EZH2 protein. This process is mediated by the E3 ubiquitin ligase, the COOH terminus of Hsp70-interacting protein (CHIP).[1][2][3] The covalent modification by this compound appears to induce a conformational change in EZH2, marking it for ubiquitination by CHIP and subsequent proteasomal degradation.[3][4] This leads to a reduction in the overall levels of the PRC2 complex components and a decrease in H3K27 trimethylation.[3]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action on EZH2.
Caption: this compound mechanism of action on EZH2.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of the this compound-EZH2 interaction.
In Vitro EZH2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.
-
Methodology:
-
Recombinant human PRC2 complex is incubated with a histone H3 substrate and the cofactor S-adenosyl-L-methionine (SAM).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The methyltransferase reaction is allowed to proceed for a defined period.
-
The level of H3K27 trimethylation is quantified using methods such as ELISA with a specific antibody for H3K27me3 or radioisotope-based assays detecting the transfer of the methyl group from SAM.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Mass Spectrometry for Covalent Binding Analysis
-
Objective: To identify the specific amino acid residue in EZH2 that covalently binds to this compound.
-
Methodology:
-
Recombinant EZH2 is incubated with an excess of this compound.
-
The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF-MS.[3]
-
The mass of the peptides is measured with high accuracy. A mass shift corresponding to the molecular weight of this compound on a peptide containing Cys668 confirms the covalent binding site.
-
Co-immunoprecipitation and Immunoblotting
-
Objective: To investigate the protein-protein interactions and the degradation of EZH2 in cells.
-
Methodology:
-
Cancer cells are treated with this compound or a vehicle control.
-
The cells are lysed, and the protein extract is incubated with an antibody specific for EZH2 or CHIP.
-
The antibody-protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and separated by SDS-PAGE.
-
Immunoblotting (Western blotting) is performed using antibodies against EZH2, CHIP, ubiquitin, and other proteins of interest to detect their presence and abundance in the immunoprecipitated complex or total cell lysate.[3]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To assess the effect of this compound on the H3K27me3 status at specific gene promoters.
-
Methodology:
-
Cells treated with this compound or control are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this modification.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed to measure the enrichment of specific gene promoters (e.g., tumor suppressor genes) in the immunoprecipitated DNA.[3]
-
Experimental Workflow
The following diagram outlines the logical workflow for characterizing a novel EZH2 inhibitor like this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors. Its unique dual mechanism of covalent inhibition and CHIP-mediated degradation offers a promising strategy to overcome resistance and enhance therapeutic efficacy in cancers with EZH2 dysregulation. The structural and mechanistic insights detailed in this guide provide a solid foundation for the further preclinical and clinical development of this compound and next-generation EZH2-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Covalent Inhibitor of EZH2 with Potent Anti-Tumor Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GNA002 is a novel, highly potent, and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a critical oncogene in a variety of human cancers, and its inhibition has emerged as a promising therapeutic strategy.[2] this compound, a derivative of Gambogenic acid (GNA), exerts its anti-cancer effects through a unique dual mechanism: direct inhibition of EZH2's catalytic activity and induction of its degradation. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a covalent inhibitor of EZH2.[1][2] It specifically and irreversibly binds to the Cys668 residue located within the SET domain of EZH2, the catalytic subunit of the PRC2 complex.[1] This covalent modification leads to two primary downstream effects:
-
Inhibition of Methyltransferase Activity: By binding to the SET domain, this compound directly blocks the histone methyltransferase activity of EZH2. This prevents the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1][2]
-
Induction of EZH2 Degradation: The covalent binding of this compound to EZH2 marks the protein for degradation. This process is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which targets the this compound-bound EZH2 for ubiquitination and subsequent proteasomal degradation.[1]
This dual mechanism of action, combining enzymatic inhibition with protein degradation, results in a sustained suppression of EZH2's oncogenic functions. The reduction in H3K27me3 levels leads to the reactivation of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][2]
Signaling Pathway
The signaling pathway of this compound's action is centered on the inhibition of the PRC2 complex and the subsequent effects on gene expression.
Quantitative Pharmacological Data
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological data.
Table 1: In Vitro EZH2 Inhibition and Anti-proliferative Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EZH2 Inhibition IC50 | 1.1 µM | In vitro enzymatic assay | [1][2] |
| Cell Proliferation IC50 | 0.070 µM | MV4-11 (Acute myeloid leukemia) | [2] |
| 0.103 µM | RS4-11 (Acute lymphoblastic leukemia) | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Nude Mice | Head and Neck Cancer (Cal-27 xenograft) | 100 mg/kg, oral, daily | Significant decrease in tumor volume and reduced H3K27Me3 levels in tumor tissues. | [1] |
| Nude Mice | Lung Cancer (A549 xenograft) | Not specified | Significant suppression of in vivo tumor growth. | [1] |
| Nude Mice | Lymphoma (Daudi xenograft) | 100 mg/kg, oral, daily | Significant suppression of in vivo tumor growth. | [1] |
| Nude Mice | Lymphoma (Pfeiffer xenograft) | 100 mg/kg, oral, daily | Significant suppression of in vivo tumor growth. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.
Cell Culture and Proliferation Assay
Objective: To determine the anti-proliferative activity of this compound on various cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MV4-11, RS4-11, Cal-27, A549, Daudi, Pfeiffer) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The absorbance or luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Immunoblotting
Objective: To assess the effect of this compound on the protein levels of EZH2 and H3K27me3.
Protocol:
-
Cell Lysis: Cells treated with this compound or vehicle were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against EZH2, H3K27me3, total H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: 1-5 x 10^6 cancer cells (e.g., Cal-27) in 100-200 µL of PBS or Matrigel were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was monitored every 2-3 days using a caliper (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 100 mg/kg daily. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights were measured throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunoblotting for H3K27me3).
Experimental Workflow
References
GNA002: A Technical Guide to a Novel Covalent Inhibitor of EZH2 Derived from Gambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), derived from the natural product Gambogenic Acid (GNA). This document details the synthesis, mechanism of action, and preclinical anti-cancer activity of this compound, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.
Introduction
Gambogenic acid (GNA), a natural compound extracted from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[1] this compound is a derivative of GNA, designed to enhance its therapeutic potential.[2] this compound acts as a highly potent, specific, and covalent inhibitor of EZH2, a histone methyltransferase that is a critical oncogene in numerous human cancers.[3][4] By covalently binding to cysteine 668 (Cys668) within the EZH2-SET domain, this compound triggers the degradation of EZH2 through CHIP-mediated ubiquitination.[2][3] This leads to a reduction in H3K27 trimethylation and the reactivation of tumor suppressor genes silenced by the Polycomb Repressive Complex 2 (PRC2).[3][5]
Synthesis of this compound from Gambogenic Acid
While the precise, publicly disclosed synthesis protocol for this compound is limited, based on the known structure of GNA and common derivatization strategies for this molecule, a plausible synthetic route involves the modification of the C-30 carboxyl group. This modification can enhance the compound's properties, such as solubility and target engagement.
Proposed Synthesis Pathway:
The synthesis of this compound likely involves an amidation reaction at the C-30 carboxyl group of gambogenic acid. This can be achieved by activating the carboxylic acid, for example with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a specific amine-containing moiety.
Figure 1. Proposed synthesis pathway for this compound from Gambogenic Acid.
Mechanism of Action
This compound exerts its anti-cancer effects through a distinct mechanism of action targeting the EZH2 protein.
3.1. Covalent Inhibition of EZH2
This compound specifically and covalently binds to the Cys668 residue within the SET domain of EZH2.[2][3] This irreversible binding is crucial for its potent inhibitory activity.
3.2. CHIP-Mediated Ubiquitination and Degradation of EZH2
The covalent modification of EZH2 by this compound serves as a signal for its degradation. The COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, recognizes the this compound-bound EZH2 and mediates its polyubiquitination.[6] This ubiquitination cascade marks EZH2 for proteasomal degradation, leading to a significant reduction in total EZH2 protein levels.[6]
Figure 2. Mechanism of action of this compound leading to EZH2 degradation.
3.3. Downstream Effects
The degradation of EZH2 results in a significant decrease in the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark.[5] This reduction in H3K27me3 leads to the reactivation of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[3][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its parent compound, Gambogenic Acid.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EZH2 IC₅₀ | - | 1.1 µM | [3] |
| Proliferation IC₅₀ | MV4-11 | 0.070 µM | [3] |
| Proliferation IC₅₀ | RS4-11 | 0.103 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Cal-27 Xenograft | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [4] |
| A549 Xenograft | Not specified | Significant suppression of tumor growth | [5] |
| Daudi Xenograft | Not specified | Significant suppression of tumor growth | [5] |
| Pfeiffer Xenograft | Not specified | Significant suppression of tumor growth | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5.1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for a specified duration (e.g., 72 hours).[7] Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
5.2. In Vivo Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Preparation: Harvest cancer cells (e.g., Cal-27) during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) orally once daily.[4] The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for Western blot analysis to assess the levels of EZH2 and H3K27me3.
5.3. In Vitro Ubiquitination Assay
This assay is used to determine if this compound induces the ubiquitination of EZH2.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CHIP (E3 ligase)
-
Recombinant EZH2
-
Ubiquitin
-
ATP
-
This compound or vehicle control (DMSO)
-
Reaction buffer
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immunoprecipitation: Add an anti-EZH2 antibody to the reaction mixture and incubate to form an immune complex. Add protein A/G beads to pull down the EZH2 protein.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect polyubiquitinated EZH2. An anti-EZH2 antibody can be used as a loading control.
Figure 3. Overview of key experimental assays for this compound evaluation.
Conclusion
This compound represents a promising therapeutic agent that leverages the chemical scaffold of the natural product gambogenic acid to achieve potent and specific covalent inhibition of EZH2. Its unique mechanism of inducing EZH2 degradation via the ubiquitin-proteasome system distinguishes it from other EZH2 inhibitors. The preclinical data strongly support its continued development as a potential anti-cancer therapeutic. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other novel covalent EZH2 inhibitors.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. yeasenbio.com [yeasenbio.com]
- 3. LLC cells tumor xenograft model [protocols.io]
- 4. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
GNA002 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the use of GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), in a cell culture setting. This compound has demonstrated significant anti-tumor activity in various cancer cell lines by inducing the degradation of EZH2 and subsequently reducing H3K27 trimethylation, a key epigenetic modification.[1][2] The following protocols are designed to offer a comprehensive guide for investigating the cellular effects of this compound, including cell line maintenance, cell viability assays, and western blot analysis of key biomarkers.
Introduction to this compound
This compound is a small molecule inhibitor that specifically and covalently binds to cysteine 668 within the SET domain of EZH2.[1][2] This interaction triggers the ubiquitination and subsequent degradation of EZH2, leading to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] As H3K27me3 is a repressive epigenetic mark, its decrease can lead to the reactivation of tumor suppressor genes that have been silenced by the Polycomb Repressor Complex 2 (PRC2), of which EZH2 is the catalytic subunit.[1][2] Preclinical studies have shown that this compound inhibits the proliferation of various cancer cell lines and suppresses tumor growth in xenograft models.[1][2]
This compound Signaling Pathway
The mechanism of action of this compound involves the targeted degradation of EZH2 and the subsequent impact on histone methylation and gene expression.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination and degradation, which in turn reduces H3K27 trimethylation and reactivates tumor suppressor genes.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | 72 hours | [1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | 72 hours | [1] |
| Cal-27 | Head and Neck Cancer | Not specified | Not specified | [1] |
| A549 | Lung Cancer | Not specified | Not specified | [1] |
| Daudi | Burkitt's Lymphoma | Not specified | Not specified | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not specified | Not specified | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for cell culture, cell viability assays, and western blotting to assess the effects of this compound.
Cell Line Maintenance
This protocol describes the general procedure for maintaining the Cal-27 (adherent) and MV4-11 (suspension) cell lines.
Materials:
-
Cal-27 (ATCC® CRL-2095™) or MV4-11 (ATCC® CRL-9591™) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) for Cal-27
-
Iscove's Modified Dulbecco's Medium (IMDM) for MV4-11
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
0.25% Trypsin-EDTA (for Cal-27)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
Protocol:
For Cal-27 (Adherent) Cells:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and subculture at a ratio of 1:3 to 1:6.
For MV4-11 (Suspension) Cells:
-
Culture cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.
-
To subculture, aspirate a portion of the cell suspension, centrifuge at 200 x g for 5 minutes, and resuspend the cell pellet in fresh medium to the desired seeding density.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Cal-27 or MV4-11 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
For Cal-27: Seed 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
For MV4-11: Seed 10,000 cells per well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EZH2 and H3K27me3
This protocol is to assess the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
Materials:
-
Cal-27 or MV4-11 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 2 µM) for 24 to 48 hours.[1] Include a vehicle control.
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to a loading control (β-actin for EZH2, total Histone H3 for H3K27me3).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the effects of this compound in cell culture.
Caption: A general workflow for studying the in vitro effects of this compound, from cell culture preparation to experimental analysis.
Conclusion
These protocols provide a foundational framework for researchers to investigate the cellular and molecular effects of the EZH2 inhibitor this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential in cancer research and drug development. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for GNA002 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of GNA002, a potent and specific EZH2 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a derivative of gambogenic acid that acts as a specific and covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. It functions by binding to Cys668 within the EZH2-SET domain, which leads to the degradation of EZH2. This inhibition of EZH2 activity reduces H3K27 trimethylation and reactivates tumor suppressor genes silenced by the Polycomb Repressive Complex 2 (PRC2). Accurate preparation of this compound stock solutions is critical for ensuring reproducible results in downstream biological assays.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1385035-79-9 |
| Molecular Formula | C₄₂H₅₅NO₈ |
| Molecular Weight | 701.89 g/mol [1][2] |
| Solubility in DMSO | 100 mg/mL |
| Appearance | Oily solid |
Safety and Handling Precautions
This compound is a bioactive molecule and should be handled with care. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle this compound powder and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Therefore, extra caution should be exercised when handling DMSO solutions of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.019 mg of this compound.
-
Calculation:
-
Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )
-
Amount (mg) = 10 mmol/L x 0.001 L x 701.89 g/mol x 1000 mg/g = 7.019 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to store the vials under a nitrogen atmosphere to maintain stability.
Quality Control
-
Visual Inspection: The prepared stock solution should be a clear, colorless to pale yellow solution, free of any precipitates.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
References
Application Notes: GNAO1 as a Tumor Suppressor in Colorectal Cancer In Vivo Models
Introduction
Guanine Nucleotide-Binding Protein α-Activating Activity Polypeptide O (GNAO1) is a subunit of heterotrimeric G proteins that functions as a molecular switch in cellular signaling.[1] Emerging evidence has identified GNAO1 as a potential tumor suppressor in several cancers, including colorectal cancer (CRC).[1][2] Studies have shown that GNAO1 expression is significantly downregulated in colon cancer tissues compared to normal tissues.[1][2][3] Re-expression of GNAO1 in CRC cell lines has been demonstrated to inhibit cell proliferation, migration, and tumor formation both in vitro and in vivo.[1][2][3] This inhibitory effect is linked to the suppression of the mTOR/S6K signaling pathway.[1][2] Consequently, in vivo xenograft models are critical tools for evaluating the therapeutic potential of strategies aimed at restoring GNAO1 function.
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals in the field of oncology who are planning to establish and utilize in vivo xenograft models to study the function of GNAO1 and test potential therapeutic interventions.
GNAO1 Signaling Pathway in Colorectal Cancer
GNAO1 acts as a tumor suppressor in colorectal cancer, primarily through its negative regulation of the mTOR/S6K signaling pathway. Downregulation of GNAO1 leads to increased phosphorylation of p70 S6 Kinase (S6K), promoting cancer cell proliferation and tumor growth.
Caption: GNAO1 signaling pathway in colorectal cancer.
Experimental Protocol: Subcutaneous Xenograft Model for GNAO1 Function
This protocol outlines the procedure for establishing a subcutaneous xenograft model using colorectal cancer cells to study the tumor-suppressive effects of GNAO1. The model is based on comparing tumor growth from cells with low endogenous GNAO1 (control) versus cells engineered to overexpress GNAO1.
Materials
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, DLD-1) with low endogenous GNAO1 expression.
-
Control group: Cells transfected with an empty vector.
-
Experimental group: Cells stably transfected with a GNAO1-overexpressing vector.
-
-
Animal Model: Immunodeficient mice, such as 6-week-old female athymic nude mice (e.g., BALB/c nude or NOD/SCID).[4][5]
-
Reagents:
-
Equipment:
-
Laminar flow hood, CO2 incubator.
-
Centrifuge, hemocytometer or automated cell counter.
-
1 mL syringes with 27-gauge needles.
-
Digital calipers.
-
Animal housing facility compliant with welfare regulations.
-
Workflow Diagram
Caption: Experimental workflow for the GNAO1 xenograft model.
Procedure
-
Cell Culture and Preparation:
-
Culture control and GNAO1-overexpressing cells in standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase before harvesting.[7]
-
On the day of injection, harvest cells using Trypsin-EDTA, neutralize, and wash twice with sterile PBS.
-
Count the cells and check for viability (>95%). Resuspend the cell pellet in sterile PBS at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Handling and Injection:
-
Allow mice to acclimatize for at least one week before the experiment begins.
-
Anesthetize the mice if required by institutional guidelines.
-
Gently mix the cell suspension to ensure uniformity. Draw 100 µL of the suspension (containing 5 x 10^6 cells) into a 1 mL syringe.
-
Inject the cells subcutaneously into the right flank of each mouse.[5] Ensure the injection is into the subcutaneous layer and not intradermal or intramuscular.[7]
-
-
Tumor Growth Monitoring and Data Collection:
-
Monitor the mice daily for general health, body weight, and tumor appearance.
-
Beginning when tumors become palpable (typically 7-10 days post-injection), measure the tumor length (L) and width (W) using digital calipers every 4 days for a period of 40 days.[5]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[7]
-
Record all measurements and observations for each mouse.
-
-
Experimental Endpoint and Tissue Harvesting:
-
The experiment can be terminated at a pre-determined time point (e.g., 40 days) or when tumors in the control group reach the maximum size allowed by animal welfare guidelines (e.g., 1000-1500 mm³).[7]
-
At the endpoint, humanely euthanize the mice.
-
Carefully excise the tumors, weigh them, and take photographs.
-
Divide the tumor tissue for subsequent analyses such as histology (IHC) or molecular analysis (Western blot, qRT-PCR) to confirm GNAO1 expression and assess downstream pathway markers like phosphorylated S6K.
-
Quantitative Data Summary
The following tables represent typical data expected from a GNAO1 xenograft study, demonstrating the tumor-suppressive effect of GNAO1 overexpression.
Table 1: Tumor Volume Over Time in HCT116 Xenografts
| Day Post-Injection | Control (Empty Vector) Tumor Volume (mm³ ± SD) | GNAO1-Overexpressing Tumor Volume (mm³ ± SD) |
|---|---|---|
| 8 | 55 ± 12 | 48 ± 10 |
| 12 | 110 ± 25 | 80 ± 15 |
| 16 | 215 ± 40 | 115 ± 22 |
| 20 | 350 ± 55 | 150 ± 30 |
| 24 | 520 ± 70 | 190 ± 38 |
| 28 | 710 ± 95 | 230 ± 45 |
| 32 | 900 ± 110 | 265 ± 50 |
| 36 | 1150 ± 140 | 300 ± 60 |
| 40 | 1380 ± 160 | 340 ± 75 |
Note: Data are hypothetical, based on published findings demonstrating significant tumor growth inhibition by GNAO1.[1]
Table 2: Endpoint Tumor Analysis
| Group | Final Average Tumor Volume (mm³) | Final Average Tumor Weight (g) |
|---|---|---|
| Control (Empty Vector) | 1380 | 1.4 ± 0.2 |
| GNAO1-Overexpressing | 340 | 0.35 ± 0.08 |
| p-value | <0.001 | <0.001 |
Note: The significant reduction in both final tumor volume and weight in the GNAO1-overexpressing group confirms its tumor-suppressive role in vivo.[1][2]
References
- 1. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]
- 2. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of xenografts [bio-protocol.org]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Detecting the Effect of GNA002 on H3K27me3 Levels Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications play a critical role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. One of the key repressive histone marks is the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3), which is catalyzed by the histone methyltransferase EZH2 (Enhancer of zeste homolog 2). Elevated EZH2 activity and subsequent increases in H3K27me3 are often associated with the silencing of tumor suppressor genes.[1][2]
GNA002 is a potent and specific covalent inhibitor of EZH2.[1][3] It acts by binding to the SET domain of EZH2, leading to its degradation through ubiquitination and a subsequent reduction in global H3K27me3 levels.[1][3][4] This application note provides a detailed protocol for utilizing Western blot to investigate and quantify the effect of this compound on H3K27me3 levels in cultured cells.
Signaling Pathway of this compound Action
This compound specifically targets EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound prevents the transfer of methyl groups to histone H3 at lysine 27. This leads to a decrease in the repressive H3K27me3 mark and can result in the reactivation of PRC2-silenced tumor suppressor genes.[1][5]
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and gene reactivation.
Experimental Protocol: Western Blot for H3K27me3
This protocol outlines the steps for treating cells with this compound, preparing nuclear extracts, and performing a Western blot to detect changes in H3K27me3 levels.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., Cal-27) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1-4 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[3]
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper. Pellet the cells by centrifugation.
II. Histone Extraction
Histones are small, basic proteins, and their efficient extraction is crucial for successful Western blotting. An acid extraction method is commonly used.
-
Nuclear Isolation: Resuspend the cell pellet in a hypotonic buffer to swell the cells and then homogenize to release the nuclei. Pellet the nuclei by centrifugation.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice to extract the basic histone proteins.[6]
-
Protein Precipitation: Centrifuge to remove nuclear debris and precipitate the histones from the supernatant using trichloroacetic acid.
-
Washing and Solubilization: Wash the histone pellet with acetone (B3395972) to remove the acid and then resuspend the pellet in a suitable buffer (e.g., water or a low-salt buffer).
-
Quantification: Determine the protein concentration of the histone extracts using a protein assay such as the Bradford or BCA assay.
III. SDS-PAGE and Electrotransfer
Due to the small size of histones, modifications to standard SDS-PAGE and transfer protocols are recommended.[7]
-
Sample Preparation: For each sample, mix 10-20 µg of histone extract with 2X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel to ensure good resolution of the low molecular weight histones.[8][9] Run the gel until the dye front is near the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[7][8] A smaller pore size is critical for the efficient capture of small histone proteins. Perform the transfer at a constant voltage or current according to the manufacturer's instructions for your transfer apparatus.
-
Transfer Verification: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm successful and even transfer across the membrane. Destain with water before proceeding.[8]
IV. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer. This should be done overnight at 4°C with gentle agitation.
-
Anti-H3K27me3 antibody: Use at the manufacturer's recommended dilution.
-
Anti-Total Histone H3 antibody: Use as a loading control to normalize the H3K27me3 signal.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Analysis
-
Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities for H3K27me3 and total Histone H3 using image analysis software (e.g., ImageJ). Normalize the H3K27me3 signal to the total Histone H3 signal for each sample to account for any loading differences.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of H3K27me3 levels after this compound treatment.
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | This compound Concentration (µM) | H3K27me3 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized H3K27me3/Total H3 Ratio |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 0.5 | |||
| This compound | 1.0 | |||
| This compound | 2.0 | |||
| This compound | 4.0 |
Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Primary Antibodies | |
| Anti-H3K27me3 | Rabbit monoclonal or polyclonal, validated for Western blot. |
| Anti-Histone H3 | Rabbit or mouse monoclonal, validated for Western blot. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Cell Culture | Appropriate cancer cell line (e.g., Cal-27), culture medium, FBS, antibiotics. |
| This compound | High purity, dissolved in DMSO. |
| Histone Extraction | Hypotonic buffer, 0.4 N H₂SO₄, Trichloroacetic acid, Acetone. |
| SDS-PAGE | High-percentage polyacrylamide gels (e.g., 15%), SDS-PAGE running buffer. |
| Transfer | 0.2 µm nitrocellulose or PVDF membrane, transfer buffer. |
| Immunoblotting | 5% BSA in TBST, TBST buffer. |
| Detection | Enhanced chemiluminescence (ECL) substrate. |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring the Anti-proliferative Effects of GNA002 Using a Colorimetric Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing the anti-proliferative activity of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for measuring cellular metabolic activity as an indicator of cell viability. Additionally, this document outlines the mechanism of action of this compound and presents key quantitative data to guide experimental design and data interpretation.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets EZH2, a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27Me3), a modification associated with transcriptional repression.[1][2] In many cancers, EZH2 is overexpressed and contributes to oncogenesis by silencing tumor suppressor genes.[1][3]
This compound acts as a highly potent, specific, and covalent inhibitor of EZH2, with an IC50 of 1.1 µM.[1][4] It specifically binds to cysteine 668 (Cys668) within the EZH2-SET domain, leading to the degradation of EZH2 via CHIP-mediated ubiquitination.[1][4][5] This targeted degradation reduces global H3K27Me3 levels, reactivates PRC2-silenced tumor suppressor genes, and consequently inhibits cancer cell proliferation and induces apoptosis.[1][4]
This compound Mechanism of Action
The primary mechanism of this compound involves the targeted inhibition and degradation of the EZH2 protein. This action reverses the epigenetic silencing of key tumor suppressor genes, ultimately leading to a decrease in cell proliferation and survival.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Parameter | Cell Line | Value | Reference |
| EZH2 Enzymatic Inhibition | - | 1.1 µM | [1][4] |
| Cell Proliferation IC50 | MV4-11 (Leukemia) | 0.070 µM | [1][4] |
| Cell Proliferation IC50 | RS4-11 (Leukemia) | 0.103 µM | [1][4] |
| H3K27Me3 Reduction | Cal-27 (Head and Neck) | 0.1 - 4 µM (48h) | [4] |
| Apoptosis Induction | HN-4, Cal-27 | 2 µM (24h) | [4] |
Experimental Protocol: Cell Proliferation Assay (MTT)
This protocol describes the use of the MTT assay to determine the dose-dependent effect of this compound on the proliferation of adherent cancer cells.
Materials and Equipment
-
Reagents:
-
This compound (powder or stock solution)
-
Cancer cell line of interest (e.g., Cal-27, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
DMSO (cell culture grade)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Multichannel pipette
-
Microplate reader with a 570 nm filter
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
GNA002-Mediated Apoptosis in Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
GNA002, a derivative of the natural compound Gambogenic Acid (GNA), is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is a histone methyltransferase that is frequently overexpressed in a variety of cancers and plays a crucial role in tumorigenesis by suppressing tumor suppressor genes.[3][4][5] this compound exerts its anti-cancer effects by inducing the degradation of EZH2, which in turn leads to the upregulation of pro-apoptotic proteins and subsequent programmed cell death, or apoptosis.[6] These application notes provide an overview of the mechanism of this compound-induced apoptosis and detailed protocols for its assessment in cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis
This compound covalently binds to the SET domain of EZH2, leading to its ubiquitination and subsequent proteasomal degradation.[1] The depletion of EZH2 results in the derepression of its target genes, including the pro-apoptotic BCL-2 family member, Bim.[6] Bim translocates to the mitochondria, where it promotes the mitochondrial pathway of apoptosis. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, ultimately leading to apoptosis.[6][7] Studies have shown that this compound is more potent than its parent compound, GNA, in inducing apoptosis and reducing mitochondrial membrane potential in cancer cells.[6]
Data Presentation
The following tables summarize representative quantitative data from various apoptosis assays performed on a cancer cell line treated with this compound for 24 hours.
Table 1: Analysis of Apoptosis by Annexin (B1180172) V-FITC/PI Staining
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.5 |
| This compound | 2 | 52.3 ± 4.1 | 28.9 ± 3.3 | 18.8 ± 2.8 |
| This compound | 5 | 25.6 ± 3.8 | 45.7 ± 4.5 | 28.7 ± 3.9 |
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 2.8 ± 0.3 |
| This compound | 2 | 5.2 ± 0.6 |
| This compound | 5 | 9.7 ± 1.1 |
Table 3: TUNEL Assay for DNA Fragmentation
| Treatment | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle Control | 0 | 1.8 ± 0.5 |
| This compound | 1 | 12.5 ± 1.8 |
| This compound | 2 | 29.3 ± 3.1 |
| This compound | 5 | 55.1 ± 4.7 |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][4][5][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9][10][11]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar luminescent caspase activity assay kit
-
Luminometer-compatible multi-well plates (white-walled)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][12][13][14][15]
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein or similar TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Grow and treat cells on glass coverslips or in multi-well plates.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-15 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Analyze the cells under a fluorescence microscope or by flow cytometry.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A targetable antioxidant defense mechanism to EZH2 inhibitors enhances tumor cell vulnerability to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjnmcpu.com [cjnmcpu.com]
- 11. BIM expression in treatment naïve cancers predicts responsiveness to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gambogenic acid inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Detection of apoptotic cells by annexin V labeling at electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay for GNA002-Induced EZH2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to trimethylate histone H3 at lysine (B10760008) 27 (H3K27me3), leading to gene silencing.[1] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3]
GNA002, a derivative of gambogenic acid, is a potent and specific covalent inhibitor of EZH2.[4][5][6][7] Unlike traditional enzymatic inhibitors, this compound has a unique mechanism of action. It covalently binds to the cysteine 668 residue within the SET domain of EZH2.[2][4][5][7] This binding event induces a conformational change that promotes the recruitment of the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[2][3][4][5][7] The CHIP E3 ligase then mediates the polyubiquitination of EZH2, targeting it for degradation by the 26S proteasome.[2][3][4][5] This dual action of enzymatic inhibition and protein degradation makes this compound a promising anti-cancer agent.[2]
These application notes provide a detailed protocol for an in vitro ubiquitination assay to study the this compound-induced, CHIP-mediated ubiquitination of EZH2. This assay is crucial for characterizing the mechanism of action of this compound and similar molecules, as well as for screening new compounds that induce protein degradation.
Signaling Pathway of this compound-Induced EZH2 Degradation
The binding of this compound to EZH2 initiates a cascade of events leading to its degradation. This pathway involves the key components of the ubiquitin-proteasome system.
Caption: this compound-induced EZH2 degradation pathway.
Experimental Protocols
Reagents and Materials
A comprehensive list of necessary reagents and their recommended concentrations for the in vitro ubiquitination assay is provided below.
| Component | Stock Concentration | Working Concentration | Vendor (Example) |
| Recombinant Human E1 (UBE1) | 5 µM | 100 nM | R&D Systems |
| Recombinant Human E2 (UbcH5b) | 25 µM | 0.5 - 1 µM | R&D Systems |
| Recombinant Human CHIP (E3) | 10 µM | 0.2 - 0.5 µM | R&D Systems |
| Recombinant Human EZH2 | 1 mg/mL | 200 - 500 ng/reaction | In-house or commercial |
| Ubiquitin (Human, wild-type) | 10 mg/mL (1.17 mM) | 5 - 10 µM | R&D Systems |
| This compound | 10 mM in DMSO | 1 - 10 µM | MedChemExpress |
| ATP | 100 mM | 10 mM | Sigma-Aldrich |
| 10x Ubiquitination Buffer | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT | 1x | In-house preparation |
| SDS-PAGE Sample Buffer (4x) | N/A | 1x | Bio-Rad |
| Anti-EZH2 Antibody | 1 mg/mL | Varies | Cell Signaling Technology |
| Anti-Ubiquitin Antibody | 1 mg/mL | Varies | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | 1 mg/mL | Varies | Jackson ImmunoResearch |
| Chemiluminescent Substrate | N/A | N/A | Thermo Fisher Scientific |
In Vitro Ubiquitination Assay Protocol
This protocol outlines the steps to reconstitute the ubiquitination of EZH2 in the presence of this compound.
1. Reaction Setup:
-
Thaw all recombinant proteins, ubiquitin, and ATP on ice.
-
Prepare the reaction master mix in a microcentrifuge tube on ice. For a 30 µL reaction, combine the components in the order listed in the table below. Prepare a master mix for multiple reactions to ensure consistency.
-
It is crucial to include negative controls, such as reactions lacking E1, E2, E3, ATP, or this compound, to validate the specificity of the ubiquitination.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | X | N/A |
| 10x Ubiquitination Buffer | 3 | 1x |
| Recombinant EZH2 | X (200-500 ng) | ~100-250 nM |
| This compound or DMSO (vehicle) | 0.3 | 1-10 µM |
| Recombinant E1 | 0.6 | 100 nM |
| Recombinant E2 | 0.6 - 1.2 | 0.5 - 1 µM |
| Recombinant CHIP (E3) | 0.6 - 1.5 | 0.2 - 0.5 µM |
| Ubiquitin | 0.25 - 0.5 | 5 - 10 µM |
| ATP (100 mM) | 3 | 10 mM |
| Total Volume | 30 |
2. Incubation:
-
Mix the reaction components gently by pipetting.
-
Incubate the reactions at 37°C for 60-90 minutes in a water bath or thermomixer.[8][9]
3. Reaction Termination:
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][9]
4. Detection of Ubiquitinated EZH2:
-
Load the samples onto an 8-12% SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The presence of higher molecular weight bands or a smear above the unmodified EZH2 band indicates polyubiquitination.[9]
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
Experimental Workflow
The following diagram illustrates the sequential steps of the in vitro ubiquitination assay.
Caption: Workflow for the in vitro ubiquitination assay.
Data Presentation and Interpretation
The results of the in vitro ubiquitination assay are typically visualized by Western blotting. The expected outcomes for different experimental conditions are summarized below.
| Condition | E1 | E2 | CHIP (E3) | EZH2 | Ubiquitin | ATP | This compound | Expected Result on Anti-EZH2 Western Blot |
| Complete Reaction | + | + | + | + | + | + | + | Strong high molecular weight smear/ladder of polyubiquitinated EZH2 |
| No this compound Control | + | + | + | + | + | + | - | Minimal or no polyubiquitinated EZH2 |
| No E1 Control | - | + | + | + | + | + | + | No polyubiquitinated EZH2 |
| No E2 Control | + | - | + | + | + | + | + | No polyubiquitinated EZH2 |
| No E3 Control | + | + | - | + | + | + | + | No polyubiquitinated EZH2 |
| No ATP Control | + | + | + | + | + | - | + | No polyubiquitinated EZH2 |
A strong smear or ladder of higher molecular weight species appearing only in the complete reaction containing this compound confirms that this compound induces the CHIP-mediated polyubiquitination of EZH2. The absence of this signal in the negative control lanes validates the specificity of the reaction components.
Troubleshooting
| Problem | Possible Cause | Solution |
| No ubiquitination signal | Inactive enzyme(s) (E1, E2, or E3) | Use freshly thawed or new batches of enzymes. Verify enzyme activity in a separate control reaction. |
| Incorrect buffer composition (e.g., missing ATP, Mg²⁺, or DTT) | Prepare fresh ubiquitination buffer and ensure all components are added correctly. | |
| This compound degradation | Prepare fresh this compound dilutions from a stock solution. | |
| Weak ubiquitination signal | Suboptimal reaction conditions (time, temperature, concentrations) | Optimize incubation time, temperature, and the concentration of each reaction component. |
| Low antibody affinity or concentration | Use a high-quality antibody at the recommended dilution. | |
| High background | Non-specific antibody binding | Increase the stringency of the washing steps and ensure proper blocking of the membrane. |
| Contamination | Use fresh buffers and sterile techniques. |
Conclusion
The in vitro ubiquitination assay is a powerful tool to dissect the molecular mechanism of targeted protein degradation induced by small molecules like this compound. By reconstituting the key components of the ubiquitin-proteasome system in a controlled environment, researchers can specifically assess the ability of a compound to promote the ubiquitination of its target protein by a particular E3 ligase. The protocols and guidelines presented here provide a robust framework for investigating the this compound-induced degradation of EZH2 and can be adapted for studying other targeted protein degradation systems.
References
- 1. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|GNA-002 [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of GNAO1-Modulating Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GNAO1 gene, which encodes the Gαo subunit of heterotrimeric G proteins, lead to a spectrum of severe neurological disorders, including developmental delay, epilepsy, and movement disorders. The Gαo protein is highly abundant in the central nervous system and is a critical transducer of signals from numerous G protein-coupled receptors (GPCRs), such as dopamine, serotonin, and opioid receptors.[1] The pathophysiology of GNAO1 variants can be complex, arising from either loss-of-function or gain-of-function mutations that disrupt the G protein cycle.[2][3]
The development of therapeutic interventions for GNAO1-related disorders is an active area of research. A key strategy involves the identification of small molecules that can modulate the activity of mutant Gαo proteins. This document provides a generalized framework for the in vitro evaluation of candidate small molecules for GNAO1-related disorders, including recommended experimental protocols, data presentation guidelines, and representations of the relevant signaling pathways and experimental workflows. While there is no specific small molecule designated "GNA002" currently established in the scientific literature for the treatment of GNAO1 disorders, the following protocols can be adapted for any candidate compound.
Data Presentation: Treatment Parameters for a Candidate Small Molecule
Effective in vitro screening of a novel compound requires a systematic approach to determine the optimal treatment duration and concentration. Below are tables outlining suggested starting points and ranges for these parameters in initial cell-based assays.
Table 1: Recommended Concentration Ranges for Initial Screening of a Candidate Small Molecule
| Concentration Level | Concentration (µM) | Rationale |
| High | 10 - 30 | To identify any potential activity, even if weak, and to establish a potential upper limit for efficacy or toxicity.[4][5] |
| Medium | 1 - 10 | A common range for identifying specific biological activity with reduced risk of off-target effects.[4][6] |
| Low | 0.1 - 1 | To detect highly potent compounds and to begin defining the lower end of the dose-response curve.[4] |
| Very Low | < 0.1 | For assessing compounds with exceptionally high potency. |
Table 2: Recommended Treatment Durations for a Candidate Small Molecule in In Vitro Assays
| Duration | Time (hours) | Rationale |
| Short-term | 0.5 - 6 | To assess acute effects on signaling pathways (e.g., phosphorylation events, second messenger production). |
| Medium-term | 12 - 48 | To evaluate effects on protein expression, cell morphology, and the initiation of functional changes. |
| Long-term | 72+ | To determine impacts on cell viability, proliferation, and more stable functional readouts. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro efficacy of a candidate small molecule on cells expressing GNAO1 variants.
Protocol 1: Cell Culture and Transfection for GNAO1 Variant Expression
This protocol describes the maintenance of a suitable cell line and the transient transfection to express wild-type or mutant GNAO1.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and sodium pyruvate (B1213749)
-
Expression plasmids for wild-type and mutant GNAO1
-
Transfection reagent (e.g., Lipofectamine LTX)
-
96-well flat-bottomed white microplates
-
Matrigel
Procedure:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS, non-essential amino acids, and 1mM sodium pyruvate at 37°C in a humidified incubator with 5% CO2.[7]
-
For assays, seed cells in 96-well white microplates at a density of 5 x 10^4 cells/well.[7]
-
At the time of seeding, supplement the media with 0.1% Matrigel.[7]
-
Prepare the transfection mixture according to the manufacturer's protocol. For a 96-well plate, use approximately 0.09 µg of total DNA per well.[7]
-
Add the transfection mixture to the cells.
-
Incubate for 24-48 hours to allow for protein expression before proceeding with the desired assay.
Protocol 2: cAMP Inhibition Assay
This assay is used to determine the functional consequence of GNAO1 mutations (both loss-of-function and gain-of-function) and to assess the effect of a candidate small molecule.
Materials:
-
HEK293T cells expressing a GNAO1 variant and a relevant GPCR (e.g., α2A adrenergic receptor)
-
Forskolin
-
GPCR agonist (e.g., norepinephrine (B1679862) for the α2A adrenergic receptor)
-
Candidate small molecule
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit)
Procedure:
-
Culture and transfect HEK293T cells as described in Protocol 1.
-
Pre-treat the cells with various concentrations of the candidate small molecule for a predetermined duration.
-
Stimulate the cells with a GPCR agonist to activate the Gαo signaling pathway.
-
Induce cAMP production by treating the cells with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
The ability of the activated Gαo to inhibit forskolin-induced cAMP production is a measure of its function. Analyze the data to determine if the candidate small molecule can restore normal function to the mutant GNAO1.
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays can be used to monitor the interaction between Gαo and other proteins, such as GPCRs or effector proteins.
Materials:
-
HEK293T cells
-
Expression plasmids for GNAO1 fused to a BRET donor (e.g., Renilla luciferase) and an interacting partner fused to a BRET acceptor (e.g., YFP).
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Candidate small molecule
Procedure:
-
Co-transfect HEK293T cells with the BRET-tagged expression constructs as described in Protocol 1.[7]
-
Seed the transfected cells into a 96-well white microplate.
-
Treat the cells with the candidate small molecule at various concentrations and for different durations.
-
Add the BRET substrate to the cells.
-
Measure the light emission at the donor and acceptor wavelengths using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio. A change in the BRET ratio upon treatment with the candidate small molecule can indicate a modulation of the protein-protein interaction.
Visualizations
GNAO1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving GNAO1. Activation of a GPCR by an agonist promotes the exchange of GDP for GTP on the Gαo subunit, leading to its dissociation from the Gβγ dimer. Both Gαo-GTP and Gβγ can then modulate the activity of downstream effectors.
References
- 1. gnao1.nl [gnao1.nl]
- 2. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of GNA002 in Mice
These application notes provide a comprehensive overview and detailed protocols for the oral administration of the hypothetical small molecule inhibitor, GNA002, in preclinical mouse models. The following sections detail the necessary procedures, from drug formulation to experimental workflows and data presentation, designed for researchers in drug development and discovery.
Introduction
This compound is a novel, selective inhibitor of the XYZ signaling pathway, a critical mediator in various oncology and inflammatory disease models. Oral administration is a preferred route for drug delivery due to its convenience and potential for chronic dosing. These protocols outline the steps for effective and reproducible oral delivery of this compound in mice, ensuring accurate evaluation of its pharmacokinetic and pharmacodynamic properties.
This compound Signaling Pathway
This compound is designed to target the kinase domain of the upstream signaling protein, Kinase-A, thereby inhibiting the downstream phosphorylation cascade that leads to the activation of transcription factor TF-B and subsequent gene expression changes.
Experimental Protocols
A stable and homogenous formulation is critical for consistent oral absorption.
-
Vehicle Preparation: A common vehicle for oral gavage is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Add 0.5 g of low-viscosity CMC to 100 mL of sterile, deionized water.
-
Stir vigorously with a magnetic stirrer for 2-4 hours at room temperature until fully dissolved.
-
Add 0.25 mL of Tween 80 and continue to stir for another 30 minutes.
-
Store the vehicle at 4°C for up to two weeks.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and triturate it in a mortar and pestle to a fine powder.
-
Gradually add a small volume of the vehicle to the powder and mix to form a uniform paste.
-
Continue to add the vehicle incrementally while stirring until the final desired concentration is reached.
-
Continuously stir the final suspension on a magnetic stir plate during dosing to maintain homogeneity.
-
This procedure should be performed by trained personnel to minimize stress and injury to the animals.
-
Animal Handling and Restraint:
-
Gently lift the mouse by the base of the tail and allow it to grip a wire cage lid or other suitable surface with its forepaws.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.
-
-
Gavage Administration:
-
Use a 20-gauge, 1.5-inch curved, ball-tipped stainless steel gavage needle attached to a 1 mL syringe.
-
Ensure the volume to be administered does not exceed 10 mL/kg of the mouse's body weight.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.
-
Advance the needle smoothly into the esophagus. If any resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, dispense the this compound formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions for at least 30 minutes post-administration.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of orally administered this compound in a tumor xenograft model.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following GNA002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] In various cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes.[1]
This compound exerts its anti-cancer effects through a unique mechanism. It covalently binds to cysteine 668 (Cys668) within the catalytic SET domain of EZH2.[1][2] This binding not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation via the ubiquitin-proteasome system, mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein).[2][3] The resulting decrease in global H3K27me3 levels leads to the reactivation of PRC2-silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation.[1]
This document provides detailed application notes and a comprehensive protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to assess the efficacy of this compound in reducing H3K27me3 at specific gene promoters.
This compound Signaling Pathway
The binding of this compound to EZH2 initiates a cascade of events leading to the reactivation of target genes. This pathway is initiated by the covalent modification of EZH2, followed by its recognition by the CHIP E3 ligase, ubiquitination, and subsequent degradation by the proteasome. The depletion of EZH2 leads to a reduction in H3K27me3 at the promoter regions of its target genes, which in turn alleviates transcriptional repression.
Caption: this compound covalently binds to EZH2, leading to its CHIP-mediated ubiquitination and proteasomal degradation.
Data Presentation: Effect of this compound on H3K27me3 Levels
The following tables summarize the quantitative data from a representative Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) experiment. The data demonstrates the reduction of H3K27me3 at the promoter regions of known EZH2 target genes, CB1 and miR-200C, in Cal-27 head and neck cancer cells following treatment with this compound.
Table 1: H3K27me3 Enrichment at the CB1 Promoter
| Treatment | Concentration (µM) | Duration (h) | Fold Enrichment (vs. IgG) | % Input |
| Vehicle (DMSO) | - | 24 | 15.2 ± 1.8 | 1.2% |
| This compound | 2 | 24 | 4.5 ± 0.7 | 0.36% |
Table 2: H3K27me3 Enrichment at the miR-200C Promoter
| Treatment | Concentration (µM) | Duration (h) | Fold Enrichment (vs. IgG) | % Input |
| Vehicle (DMSO) | - | 24 | 21.7 ± 2.5 | 1.74% |
| This compound | 2 | 24 | 6.1 ± 0.9 | 0.49% |
Data is presented as mean ± SD from three independent experiments.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Workflow
The ChIP assay is a multi-step process that begins with the cross-linking of proteins to DNA in living cells, followed by chromatin shearing, immunoprecipitation of the target protein-DNA complexes, and analysis of the co-precipitated DNA.
Caption: A stepwise workflow of the Chromatin Immunoprecipitation (ChIP) assay.
Detailed Protocol for ChIP Assay
This protocol is adapted for the analysis of histone modifications in cultured mammalian cells treated with this compound.
Materials:
-
This compound
-
Formaldehyde (37%)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
ChIP Dilution Buffer
-
Antibody against H3K27me3
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
LiCl Wash Buffer
-
TE Buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cancer cells (e.g., Cal-27) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-H3K27me3 antibody or normal rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input samples at 65°C overnight.
-
Treat the samples with RNase A and then with Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
Analysis:
-
Resuspend the purified DNA in TE buffer or water.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of the target genes of interest (e.g., CB1, miR-200C) and a negative control region.
-
Analyze the data by calculating the fold enrichment of H3K27me3 at the target promoters in this compound-treated versus vehicle-treated cells, normalized to the input DNA.
-
Conclusion
The Chromatin Immunoprecipitation assay is a powerful technique to validate the mechanism of action of epigenetic drugs like this compound. By demonstrating a reduction in the repressive H3K27me3 mark at specific tumor suppressor gene promoters, researchers can effectively quantify the on-target activity of this compound and its potential as a therapeutic agent. The protocols and data presented here provide a comprehensive guide for scientists in the field of cancer research and drug development to investigate the epigenetic effects of EZH2 inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GNA002 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize GNA002, a potent and specific covalent inhibitor of EZH2, in cancer cell line experiments. This resource offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful optimization of this compound concentrations for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and specific covalent inhibitor of Enhancer of zeste homolog 2 (EZH2).[1][2] It functions by specifically and covalently binding to the Cys668 residue within the SET domain of EZH2.[1][2] This irreversible binding triggers the degradation of EZH2 through a process mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2] The subsequent reduction in EZH2 levels leads to decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that silences tumor suppressor genes.[1][2] By reactivating these silenced genes, this compound exerts its anti-cancer effects.[1]
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
A2: Based on published data, a broad concentration range of 0.1 µM to 10 µM is a reasonable starting point for a dose-response experiment in a new cancer cell line.[2] The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines. For instance, the IC50 for MV4-11 and RS4-11 cell lines has been reported to be 0.070 µM and 0.103 µM, respectively.[1][2] A general IC50 of 1.1 µM has also been noted.[1] Therefore, a preliminary experiment covering a wide concentration range is crucial to determine the optimal concentration for your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher). This stock solution should be stored at -20°C or -80°C to maintain its stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of DMSO in your cell culture does not exceed 0.5%, with a general recommendation to keep it below 0.1%.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For cell proliferation or cytotoxicity assays, incubation times of 48 to 72 hours are commonly used.[2] To assess the direct impact on EZH2 and H3K27me3 levels, a shorter incubation period of 24 to 48 hours may be sufficient.[4] It is advisable to perform a time-course experiment to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxic effect observed | - this compound concentration is too low.- The cell line is resistant to EZH2 inhibition.- Insufficient incubation time.- this compound has degraded. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).- Verify EZH2 expression levels in your cell line. Cell lines with low or no EZH2 expression may not respond.- Increase the incubation time (e.g., up to 96 hours).- Prepare fresh this compound stock solution and working dilutions. |
| High cell death even at low concentrations | - The cell line is highly sensitive to this compound.- Solvent (DMSO) toxicity. | - Lower the concentration range in your dose-response experiment.- Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (media with DMSO only) to assess solvent toxicity. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent this compound concentration in working solutions.- Cell passage number and confluency differences. | - Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.- Prepare fresh dilutions of this compound for each experiment and ensure thorough mixing.- Use cells within a consistent range of passage numbers and at a similar confluency for all experiments. |
| No change in H3K27me3 levels after treatment | - Insufficient this compound concentration or incubation time.- Poor antibody quality for Western blot.- Issues with histone extraction. | - Increase the concentration of this compound and/or the incubation time.- Validate your H3K27me3 and total H3 antibodies with appropriate positive and negative controls.- Ensure your histone extraction protocol is effective and yields high-quality protein. |
Quantitative Data Summary
The following table summarizes the reported in vitro effective concentrations of this compound in various cancer cell lines. This data can serve as a starting point for designing your experiments.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MV4-11 | Acute Myeloid Leukemia | Proliferation | IC50: 0.070 µM | Inhibition of proliferation | [1][2] |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia | Proliferation | IC50: 0.103 µM | Inhibition of proliferation | [1][2] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | H3K27 Trimethylation | 0.1 - 4 µM (48h) | Reduction of H3K27me3 | [2] |
| HN-4, Cal-27 | Head and Neck Squamous Cell Carcinoma | Apoptosis | 2 µM (24h) | Induction of apoptosis | [2] |
| A549, Daudi, Pfeiffer | Lung, Burkitt's Lymphoma, B-cell Lymphoma | In vivo tumor growth | 100 mg/kg (oral) | Suppression of tumor growth | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for EZH2 and H3K27me3
This protocol describes the detection of EZH2 and H3K27me3 protein levels following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EZH2, Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-EZH2 (1:1000), anti-H3K27me3 (1:1000), anti-Total H3 (1:2000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EZH2 and H3K27me3 signals to the Total Histone H3 loading control.
Visualizations
References
GNAO1 Experiments: Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in experiments involving the G protein subunit alpha O1 (GNAO1). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing variable GNAO1 protein expression levels in my cell lysates?
Inconsistent GNAO1 protein expression can stem from several factors, from cell culture conditions to the specifics of protein extraction.
-
Cell Culture and Transfection Inconsistency:
-
Cell Passage Number: Using cells of a high passage number can lead to altered protein expression profiles. It is recommended to use cells within a consistent and low passage range.
-
Transfection Efficiency: Variations in transfection efficiency will directly impact the expression levels of exogenously introduced GNAO1 constructs. Monitor transfection efficiency between experiments, for instance by using a fluorescent reporter.
-
-
Protein Extraction and Stability:
-
Lysis Buffer Composition: The choice of lysis buffer is critical. Ensure it contains fresh protease and phosphatase inhibitors to prevent GNAO1 degradation.
-
Protein Stability: Gα subunits can be unstable.[1] Challenges in purifying active recombinant Gα subunits from E. coli have been noted, suggesting inherent stability issues.[1] Always process samples quickly and on ice.
-
2. My GTP binding/hydrolysis assay results are not reproducible. What could be the cause?
GTP binding and hydrolysis assays are sensitive to multiple experimental variables. Inconsistent results can often be traced back to the quality of the recombinant protein or the assay conditions.
-
Protein Purity and Activity:
-
Purification Protocol: The purification method can significantly impact the biochemical activity of Gα proteins.[1] Different protocols can yield protein with varying levels of activity.[1] It's crucial to be consistent with the purification scheme.
-
Protein Aggregation: Gα subunits have a tendency to aggregate, which can interfere with their function.[1] Consider optimizing purification and storage conditions to minimize aggregation.
-
-
Assay Conditions:
-
Nucleotide Quality: Ensure that the GTP and its analogs (like BODIPY-GTP) are fresh and have not undergone multiple freeze-thaw cycles.[2]
-
Divalent Cations: The presence and concentration of divalent cations like Mg²⁺ are critical for GTPase activity. Ensure consistent concentrations across all experiments.
-
| Parameter | Recommendation | Rationale |
| Protein Purity | >95% as assessed by SDS-PAGE | Contaminating proteins can interfere with the assay. |
| Protein Storage | Aliquot and store at -80°C in a buffer with glycerol | Avoids repeated freeze-thaw cycles that can denature the protein. |
| GTP/GTP Analog | Use freshly prepared aliquots for each experiment | Nucleotides can degrade over time, affecting binding kinetics. |
| Mg²⁺ Concentration | Maintain a consistent concentration (typically 1-5 mM) | Mg²⁺ is a crucial cofactor for GTP binding and hydrolysis. |
3. I am observing inconsistent subcellular localization of GNAO1 in my imaging experiments. Why might this be happening?
The localization of GNAO1 to the plasma membrane and Golgi apparatus is critical for its function.[2][3] Aberrant localization can be a real biological effect of a mutation or an experimental artifact.
-
Cellular Health and Confluency:
-
Cell Stress: Stressed or overly confluent cells can exhibit altered protein localization patterns. Ensure cells are healthy and sub-confluent at the time of analysis.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents and their incubation times can impact the apparent localization of proteins. Optimize these steps for your specific cell line and antibodies.
-
-
Expression System:
-
Overexpression Artifacts: Overexpression of tagged GNAO1 can sometimes lead to mislocalization.[4] Use the lowest possible expression levels that still allow for detection.
-
Tag Interference: The size and position of affinity tags (e.g., GFP, His-tag) can potentially interfere with normal protein trafficking and localization.[4] If possible, compare results with an untagged version or use a smaller tag.
-
4. My co-immunoprecipitation (co-IP) results for GNAO1 and its binding partners are inconsistent. What are the common pitfalls?
Co-IP experiments are prone to variability. False negatives and false positives are common.
-
Lysis Conditions:
-
Detergent Choice: The type and concentration of detergent in the lysis buffer are critical for preserving protein-protein interactions. A milder detergent like Triton X-100 is often preferred over a harsh one like SDS.
-
Ionic Strength: The salt concentration of the lysis and wash buffers should be optimized. High salt can disrupt weak or transient interactions, while low salt can lead to non-specific binding.
-
-
Antibody and Bead Performance:
-
Antibody Specificity: Ensure the antibody used for immunoprecipitation is specific for GNAO1 and has been validated for IP.
-
Bead Saturation: Using too much antibody or too little cell lysate can lead to inconsistent pulldown. Titrate the antibody and lysate amounts to find the optimal ratio.
-
| Variable | Potential Issue | Troubleshooting Step |
| Lysis Buffer | Interaction disrupted | Optimize detergent and salt concentrations. |
| Wash Steps | Too stringent/weak | Adjust the number and stringency of washes. |
| Antibody | Low affinity/specificity | Validate the antibody for IP; try a different antibody. |
| Protein Abundance | Low expression of binding partner | Use a more sensitive detection method or enrich for the target. |
Experimental Protocols
1. GTP Binding Assay using Fluorescent Nucleotides
This protocol is adapted from methods described for Gα subunits.[2][5]
-
Protein Preparation: Purify recombinant GNAO1 protein. Ensure the final buffer is compatible with the assay (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂).[5]
-
Assay Setup: In a 384-well black plate, add 2 µM of the GNAO1 protein.[3]
-
Initiate Reaction: Add an equal volume of 2 µM BODIPY-GTP or BODIPY-GTPγS.
-
Measurement: Immediately begin measuring fluorescence intensity over time using a plate reader with appropriate excitation and emission filters. The signal will increase as the fluorescent nucleotide binds to the protein.[5]
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of fluorescence increase corresponds to the rate of GTP binding.
2. Cellular Localization by Immunofluorescence
This is a general protocol for assessing the subcellular localization of GNAO1.
-
Cell Culture: Plate cells (e.g., Neuro-2a) on glass coverslips and grow to 50-70% confluency.[2] If transfecting, do so 24-48 hours before fixation.
-
Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against GNAO1 (or the tag) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS, then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash cells, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides. Image using a fluorescence or confocal microscope.
Visualizations
Caption: Simplified G protein signaling pathway involving GNAO1.
References
- 1. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoration of the GTPase activity and cellular interactions of Gαo mutants by Zn2+ in GNAO1 encephalopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pediatric Encephalopathy: Clinical, Biochemical and Cellular Insights into the Role of Gln52 of GNAO1 and GNAI1 for the Dominant Disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GNA002
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of GNA002, a potent and specific EZH2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries related to its mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and specific covalent inhibitor of EZH2 (Enhancer of zeste homolog 2).[1][2] Its mechanism involves two key steps:
-
Covalent Binding: this compound specifically and covalently binds to the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1][2]
-
Ubiquitination and Degradation: This binding event triggers the degradation of the EZH2 protein through a process mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2][3] The ultimate result is a reduction in EZH2 protein levels, leading to decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27Me3) and the reactivation of tumor suppressor genes that are silenced by the Polycomb Repressive Complex 2 (PRC2).[1][2]
Q2: How specific is this compound for EZH2?
A2: this compound is described as a highly specific inhibitor of EZH2.[1][2] Studies have shown that while it potently reduces H3K27Me3 levels, other histone lysine methylation, ubiquitination, and acetylation patterns are not significantly altered by this compound treatment.[3] Furthermore, treatment with this compound did not lead to an obvious reduction in the abundance of BMI-1, a key component of the PRC1 complex.[3] This suggests a high degree of specificity for EZH2 and the PRC2 complex under the experimental conditions tested.[3]
Q3: Does this compound have any known effects on other signaling pathways?
A3: The parent compound of this compound, gambogenic acid (GNA), was previously reported to inhibit the AKT signaling pathway.[3] However, studies with this compound have shown that the observed reduction in AKT phosphorylation is a consequence of its on-target EZH2 inactivation.[3] This effect was not observed in cells expressing a this compound-resistant C668S mutant of EZH2, nor with the EZH2 enzymatic inhibitor GSK126, indicating the effect on AKT is linked to the specific mechanism of this compound-induced EZH2 degradation.[3]
Troubleshooting Guides
Issue: Unexpected or inconsistent cellular phenotype after this compound treatment.
| Question | Possible Cause | Recommended Action |
| Why am I not observing the expected decrease in cell proliferation or increase in apoptosis? | Suboptimal Concentration or Treatment Duration: The effective concentration of this compound can vary between cell lines. | Action: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A typical starting range is 0.1-10 µM for 48-72 hours.[2] |
| Cell Line Insensitivity: Not all cell lines are equally dependent on EZH2 for survival. | Action: Confirm that your cell line expresses wild-type EZH2 and exhibits baseline levels of H3K27Me3. Consider testing cell lines known to be sensitive, such as MV4-11 or RS4-11.[2] | |
| Compound Instability: Improper storage or handling may lead to degradation of this compound. | Action: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[2] | |
| Why am I observing a phenotype that is not consistent with EZH2 inhibition? | Potential Off-Target Effects: While this compound is highly specific, off-target interactions are a theoretical possibility with any small molecule inhibitor. | Action: Perform rescue experiments or use genetic controls to validate that the observed phenotype is EZH2-dependent. See the experimental workflow below. |
| EZH2-Independent Functions: EZH2 can have functions independent of its methyltransferase activity.[1] | Action: Compare the effects of this compound with an EZH2 enzymatic inhibitor (e.g., GSK126) and with EZH2 knockdown (e.g., via siRNA or shRNA). This can help differentiate between effects due to EZH2 degradation versus enzymatic inhibition. |
Issue: How to validate that the observed effects are on-target.
This workflow provides a systematic approach to confirming that the biological effects of this compound in your experiments are a direct result of EZH2 inhibition and degradation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Citation |
| - | - | EZH2 Enzymatic Assay | IC50 | 1.1 µM |
| MV4-11 | Leukemia | Cell Proliferation | IC50 | 0.070 µM |
| RS4-11 | Leukemia | Cell Proliferation | IC50 | 0.103 µM |
Key Experimental Protocols
Protocol 1: Western Blot for EZH2 and H3K27Me3 Levels
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1, 0.5, 2, 4 µM) for 48 hours.[2] Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against EZH2, H3K27Me3, and a loading control (e.g., Total Histone H3, GAPDH, or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of EZH2 and H3K27Me3 to the loading control. Expect a dose-dependent decrease in both EZH2 and H3K27Me3 levels.[2][3]
Protocol 2: Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 20 µM) for 72 hours.[2] Include a vehicle-only control.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells (defined as 100% viability). Plot the percentage of viability against the log-transformed concentration of this compound. Fit the data to a four-parameter logistic curve to calculate the half-maximal inhibitory concentration (IC50).
References
Technical Support Center: Mechanisms of Resistance to GNA002 Treatment
Disclaimer: Information regarding a specific therapeutic agent designated "GNA002" is not publicly available. This technical support guide is constructed based on well-established mechanisms of resistance to targeted cancer therapies. Researchers should adapt these principles and protocols to their specific findings with this compound.
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and understanding potential mechanisms of resistance to this compound treatment in their experimental models.
Frequently Asked Questions (FAQs)
Q1: Our this compound-sensitive cell line is showing a decreased response to treatment over time. What are the common mechanisms of acquired resistance to targeted therapies?
A1: Acquired resistance to targeted therapies is a multifaceted issue that can arise from various molecular changes within cancer cells.[1][[“]][3] Key mechanisms include:
-
Target Alterations: Mutations in the this compound target protein can prevent effective drug binding.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-inhibited pathway, thereby maintaining proliferation and survival.[[“]][4] Common bypass pathways include the MAPK/ERK and PI3K/AKT/mTOR signaling cascades.[5][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, lowering its intracellular concentration.[6]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[3]
-
Tumor Heterogeneity: A pre-existing subpopulation of resistant cells within the tumor may be selected for and expand under the pressure of this compound treatment.[[“]][3]
Q2: How can we determine if resistance to this compound in our cell line is due to on-target mutations or activation of a bypass pathway?
A2: A combination of molecular and cellular biology techniques is required to distinguish between these mechanisms:
-
Sequencing: Perform Sanger or next-generation sequencing (NGS) of the gene encoding the this compound target protein in both sensitive and resistant cell lines. This will identify any acquired mutations in the resistant cells.
-
Phospho-protein Analysis: Use western blotting or phospho-proteomic arrays to compare the activation status of key signaling proteins in pathways like MAPK/ERK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-mTOR) between sensitive and resistant cells, both with and without this compound treatment. A sustained or increased activation of these pathways in resistant cells, despite this compound treatment, suggests a bypass mechanism.[5][8]
-
Combination Drug Studies: If a bypass pathway is suspected, treating the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor or a PI3K inhibitor) should restore sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High confluency can affect drug response.[9][10] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then properly diluted in culture medium to avoid precipitation. |
| Assay Duration | Perform a time-course experiment to determine the optimal treatment duration for your specific cell line.[9] |
| Edge Effects in Plates | Avoid using the outer wells of microplates as they are prone to evaporation. Fill them with sterile PBS or media instead.[11] |
Issue 2: No observable inhibition of the downstream signaling pathway in this compound-treated resistant cells.
| Potential Cause | Troubleshooting Step |
| On-Target Mutation | Sequence the target gene to check for mutations that may interfere with this compound binding. |
| Insufficient Drug Concentration | Confirm the IC50 in your resistant line. It may be necessary to use higher concentrations of this compound to achieve target inhibition if the resistance is partial. |
| Rapid Pathway Reactivation | Perform a time-course western blot analysis (e.g., 1, 6, 12, 24 hours post-treatment) to assess if the pathway is initially inhibited but then reactivates over time. |
| Activation of Bypass Pathways | Analyze the phosphorylation status of key nodes in alternative signaling pathways such as PI3K/AKT or MAPK/ERK to identify compensatory activation.[8][12] |
| Antibody Quality | Validate the specificity and sensitivity of the antibodies used for western blotting with appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. When the surviving cells reach approximately 80% confluency, passage them and continue to culture them in the presence of the same this compound concentration.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[13]
-
Repeat and Establish: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. A cell line is generally considered resistant when its IC50 is at least 10-fold higher than that of the parental line.[13]
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This allows you to return to a previous stage if a subsequent increase in concentration leads to complete cell death.[13]
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Plate both parental and resistant cells. Treat with this compound (at a concentration relevant to the sensitive line's IC50) for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: Hypothetical this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 250 | 25 |
Table 2: Hypothetical Densitometry Analysis of Western Blots (Relative Protein Expression)
| Treatment | Cell Line | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle (DMSO) | Parental | 1.0 | 1.0 |
| This compound (10 nM) | Parental | 0.2 | 1.1 |
| Vehicle (DMSO) | Resistant | 1.8 | 3.5 |
| This compound (10 nM) | Resistant | 1.7 | 3.4 |
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNA002 and EZH2 Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, GNA002.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and specific covalent inhibitor of Enhancer of zeste homolog 2 (EZH2).[1][2] It functions by covalently binding to the Cysteine 668 (Cys668) residue within the catalytic SET domain of EZH2.[1][2][3] This binding leads to the degradation of EZH2 through a process called CHIP-mediated ubiquitination.[2][4] The inhibition of EZH2's methyltransferase activity results in a decrease in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark.[1][2] This, in turn, leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
Q2: What is the impact of the EZH2 C668S mutation on this compound efficacy?
A2: The EZH2 C668S mutation, a substitution of Cysteine with Serine at position 668, confers resistance to this compound.[5] This specific mutation prevents the covalent binding of this compound to EZH2, which is essential for its inhibitory action.[5] Consequently, in cells expressing the C668S mutant form of EZH2, this compound is unable to induce EZH2 degradation or reduce H3K27me3 levels, rendering the drug ineffective.[5]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Lack of response to this compound can be attributed to several factors:
-
Presence of the EZH2 C668S mutation: As detailed in Q2, this mutation is a primary mechanism of resistance.[5]
-
Cell line dependency on EZH2 activity: Some cancer cell lines may not be as dependent on EZH2 enzymatic activity for their proliferation and survival.[5]
-
Drug concentration and treatment duration: Ensure that the concentration of this compound and the duration of treatment are optimal for the specific cell line being used.
-
Experimental conditions: Suboptimal cell culture conditions or issues with the this compound compound itself could affect the experimental outcome.
Q4: How can I test if my cells have the EZH2 C668S mutation?
A4: To determine if your cells harbor the EZH2 C668S mutation, you can perform DNA sequencing of the EZH2 gene. Specifically, the region encoding the SET domain containing codon 668 should be amplified via PCR and then sequenced (e.g., Sanger sequencing). Comparison of the obtained sequence with the wild-type EZH2 sequence will reveal the presence or absence of the C668S mutation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No reduction in H3K27me3 levels after this compound treatment. | EZH2 C668S mutation is present. | Sequence the EZH2 gene to confirm the mutation. Consider using an alternative EZH2 inhibitor that does not rely on covalent binding to Cys668. |
| Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| No inhibition of cell proliferation observed. | The cell line may not be dependent on EZH2 methyltransferase activity. | Assess the dependency of your cell line on EZH2 using genetic approaches like siRNA or CRISPR-Cas9 knockdown of EZH2. |
| Presence of the EZH2 C668S mutation. | As above, sequence the EZH2 gene. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and other culture parameters. |
| Degradation of this compound compound. | Ensure proper storage of the this compound compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | EZH2 Status | IC50 (µM) | Reference |
| MV4-11 | Wild-type | 0.070 | [1] |
| RS4-11 | Wild-type | 0.103 | [1] |
| Cal-27 | Wild-type | Not specified | [1] |
| UMSCC-12 (Wild-type EZH2) | Wild-type | Not specified | [5] |
| UMSCC-12 (C668S mutant EZH2) | C668S Mutant | Resistant | [5] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| Cal-27 | This compound (100 mg/kg, daily, oral) | Significant decrease in tumor volume and reduced H3K27me3 levels. | [2][5] |
| A549 | This compound | Significant suppression of in vivo tumor growth. | [1] |
| Daudi | This compound (100 mg/kg, daily, oral) | Significant suppression of xenograft tumor growth. | [1][5] |
| Pfeiffer | This compound | Significant suppression of xenograft tumor growth. | [1][5] |
| UMSCC-12 (C668S mutant EZH2) | This compound | Significant resistance to this compound treatment compared to wild-type. | [5] |
Experimental Protocols
1. Western Blot for H3K27me3 and EZH2
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733), EZH2 (e.g., Cell Signaling Technology, #5246), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Assay: Perform the MTT or CellTiter-Glo assay according to the manufacturer's protocol.
-
Data Analysis: Measure absorbance or luminescence and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
3. In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, daily) or vehicle control via oral gavage.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNA002-Induced EZH2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively assessing GNA002-induced EZH2 degradation. Find detailed troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced EZH2 degradation?
A1: this compound is a specific and covalent inhibitor of EZH2.[1][2] It functions by binding directly to the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[2][3] This covalent modification triggers the recruitment of the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which in turn mediates the ubiquitination of EZH2.[1][3][4] The polyubiquitinated EZH2 is then targeted for degradation by the proteasome.[3][4] This leads to a reduction in total EZH2 protein levels and a subsequent decrease in its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2]
Q2: What are the primary methods to confirm this compound is causing EZH2 degradation?
A2: The primary methods to confirm this compound-induced EZH2 degradation include:
-
Western Blotting: To measure the levels of EZH2 protein and the downstream epigenetic mark, H3K27me3. A decrease in both is expected upon this compound treatment.[3]
-
Co-Immunoprecipitation (Co-IP): To demonstrate the interaction between EZH2 and the E3 ligase CHIP. An increased association is expected following this compound treatment.[3][4]
-
Ubiquitination Assay: To directly detect the polyubiquitination of EZH2 in response to this compound.[4]
-
Quantitative Mass Spectrometry (Proteomics): To obtain a global and unbiased view of changes in protein abundance, including EZH2, upon this compound treatment.
Q3: How can I be sure that the observed decrease in EZH2 is due to degradation and not transcriptional repression?
A3: To confirm that the reduction in EZH2 protein is due to degradation, you can perform a quantitative reverse transcription PCR (qRT-PCR) to measure EZH2 mRNA levels. Studies have shown that this compound treatment does not significantly alter EZH2 mRNA levels, indicating that the observed decrease in protein is a post-transcriptional event.[3]
Q4: What is the expected timeframe and optimal concentration for observing this compound-induced EZH2 degradation?
A4: The optimal concentration and timeframe can vary depending on the cell line. However, published studies have shown significant EZH2 degradation with this compound concentrations ranging from 0.1 to 4 µM, with incubation times of 24 to 48 hours.[2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
This compound-Induced EZH2 Degradation Pathway
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.
Troubleshooting Guides
Western Blotting for EZH2 and H3K27me3
| Problem | Possible Cause | Suggested Solution |
| No/Weak EZH2 Signal | Insufficient protein loading. | Quantify protein concentration and ensure equal loading (20-40 µg total protein is a good starting point). |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for EZH2 and optimize the antibody dilution. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining.[5][6] Optimize transfer time and voltage based on the molecular weight of EZH2 (~85 kDa). | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[7] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[5][7] | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[5][7] | |
| Non-specific Bands | Antibody is not specific enough. | Use a highly specific monoclonal antibody for EZH2. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[8] | |
| Inconsistent H3K27me3 Signal | Histone extraction was incomplete. | Use a specialized histone extraction protocol. |
| Loading control is not appropriate. | Use Total Histone H3 as a loading control for H3K27me3. |
Co-Immunoprecipitation (EZH2-CHIP)
| Problem | Possible Cause | Suggested Solution |
| No CHIP band in EZH2 IP | Interaction is weak or transient. | Perform cross-linking with formaldehyde (B43269) or DSP before cell lysis. |
| Antibody is not suitable for IP. | Use an antibody that is validated for immunoprecipitation. | |
| Lysis buffer is too stringent. | Use a less stringent lysis buffer (e.g., RIPA with lower salt concentration) to preserve protein-protein interactions. | |
| High background in IP | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. |
| Insufficient washing of beads. | Increase the number of washes of the immunoprecipitate. |
Key Experimental Protocols
Western Blotting for EZH2 and H3K27me3
Objective: To quantify the protein levels of EZH2 and its catalytic product, H3K27me3, following this compound treatment.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (1:1000) and H3K27me3 (1:1000) overnight at 4°C. Use β-actin or GAPDH as a loading control for EZH2, and Total Histone H3 for H3K27me3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify band intensities.
Co-Immunoprecipitation of EZH2 and CHIP
Objective: To demonstrate the this compound-induced interaction between EZH2 and the E3 ubiquitin ligase CHIP.
Methodology:
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-EZH2 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against CHIP and EZH2.
In-vivo Ubiquitination Assay
Objective: To directly visualize the this compound-induced polyubiquitination of EZH2.
Methodology:
-
Transfection: Transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged EZH2.
-
This compound and Proteasome Inhibitor Treatment: Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Perform immunoprecipitation of Flag-EZH2 from the cell lysates.
-
Western Blotting: Analyze the immunoprecipitates by Western blotting using an anti-HA antibody to detect polyubiquitinated EZH2.
Experimental Workflow for Assessing this compound-Induced EZH2 Degradation
Caption: A streamlined workflow for the comprehensive assessment of this compound's effect on EZH2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. stjohnslabs.com [stjohnslabs.com]
GNA002 Technical Support Center: Addressing Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility challenges encountered when working with GNA002 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent compatibility to facilitate the smooth execution of your experiments.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations. It is important to note that this compound is a hydrophobic molecule with poor solubility in aqueous solutions alone.
| Solvent/Formulation | Concentration | Observation | Source |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (35.62 mM) | Soluble with sonication. Note: Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO. | --INVALID-LINK-- |
| In Vitro Formulation 1 | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.78 mM) | Clear solution | --INVALID-LINK-- |
| In Vitro Formulation 2 | |||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (1.78 mM) | Suspended solution; requires sonication. | --INVALID-LINK-- |
| Water | Insoluble | N/A | --INVALID-LINK-- |
| Ethanol | Data not available | N/A | |
| Methanol | Data not available | N/A | |
| Phosphate-Buffered Saline (PBS) | Data not available | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which is a common starting point for further dilutions into aqueous buffers or media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO to the this compound powder).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays (Co-solvent Formulation)
This protocol describes the preparation of a ready-to-use this compound working solution for cell-based assays using a co-solvent formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution (e.g., 0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of working solution):
-
Add 100 µL of the 12.5 mg/mL this compound in DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation results in a final concentration of 1.25 mg/mL this compound in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
Q1: My this compound is not dissolving in DMSO, or it is precipitating out of the stock solution.
-
Cause A: Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds like this compound.[3]
-
Solution: Always use fresh, anhydrous (dry) DMSO from a newly opened bottle. Store DMSO properly in a dry environment.
-
-
Cause B: Low-Quality DMSO: The purity of DMSO can affect its solvent properties.
-
Solution: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
-
-
Cause C: Supersaturation: Attempting to dissolve this compound beyond its solubility limit will lead to precipitation.
-
Solution: Refer to the solubility table above for the recommended concentration in DMSO. Do not exceed 25 mg/mL.
-
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer/cell culture medium.
-
Cause A: Poor Aqueous Solubility: This is expected, as this compound is poorly soluble in aqueous environments. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
-
Solution 1: Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer rather than a single large dilution. This can help to avoid localized high concentrations that lead to precipitation.
-
Solution 2: Use of Co-solvents and Surfactants: Prepare your working solution using a formulation that includes co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80), as described in Protocol 2. These agents help to keep the hydrophobic this compound molecules dispersed in the aqueous solution.
-
Solution 3: Proper Mixing Technique: Add the this compound DMSO stock to the aqueous buffer while vortexing. This rapid mixing helps to disperse the compound quickly and can prevent precipitation.[4]
-
-
Cause B: High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.
-
Solution: For most cell-based assays, ensure the final concentration of DMSO is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]
-
Q3: My this compound solution appears cloudy or has a precipitate after preparation.
-
Solution 1: Sonication: Brief sonication in a water bath can help to break up aggregates and re-dissolve the compound.[1]
-
Solution 2: Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, avoid prolonged heating, which could degrade the compound.[1]
-
Solution 3: Filtration: If a clear solution is required and the above methods are unsuccessful, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the final concentration of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder? A1: this compound powder should be stored at -20°C under a nitrogen atmosphere.[2]
Q2: How should I store my this compound stock solution in DMSO? A2: Aliquot your stock solution into small, single-use volumes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2]
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS? A3: No, this compound is poorly soluble in aqueous buffers. A stock solution should first be prepared in an organic solvent like DMSO.
Q4: Is it necessary to use freshly prepared working solutions of this compound for my experiments? A4: It is highly recommended to prepare fresh working solutions of this compound for each experiment, especially for in vivo studies, to ensure the stability and activity of the compound.
Q5: What is the mechanism of action of this compound? A5: this compound is a specific and covalent inhibitor of EZH2 (Enhancer of zeste homolog 2). It binds to the Cys668 residue within the EZH2-SET domain, which triggers the degradation of EZH2 through CHIP-mediated ubiquitination. This leads to a reduction in H3K27 trimethylation and the reactivation of tumor suppressor genes that are silenced by the PRC2 complex.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Experimental workflow for this compound solubilization.
References
Cell line-specific sensitivity to GNA002
This technical support center provides researchers, scientists, and drug development professionals with detailed information for troubleshooting experiments involving the EZH2 inhibitor, GNA002.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] It functions by irreversibly binding to the cysteine 668 residue within the SET domain of EZH2. This covalent modification triggers the degradation of EZH2 via a process mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein). The subsequent reduction in EZH2 levels leads to decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. This allows for the reactivation of tumor suppressor genes that were silenced by the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is a catalytic component.
Q2: How should this compound be prepared and stored for in vitro experiments?
A2: For in vitro studies, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the inhibitor is fully dissolved before further dilution into cell culture medium. For long-term storage, the stock solution should be kept at -20°C or -80°C to maintain its stability and activity. As with many small molecules, repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What are some known this compound-sensitive cancer cell lines?
A3: this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines. Notably, lymphoma and leukemia cell lines with EZH2 mutations or high EZH2 expression levels tend to be particularly sensitive. Some cell lines reported to be sensitive to this compound include MV4-11 (Acute Myeloid Leukemia) and RS4-11 (Acute Lymphoblastic Leukemia).[1] Additionally, head and neck cancer (Cal-27), lung cancer (A549), and specific lymphoma cell lines (Daudi and Pfeiffer) have shown sensitivity to this compound.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to EZH2 inhibitors, in general, can arise through several mechanisms. These may include:
-
Target Alteration: Mutations in the EZH2 gene that prevent the covalent binding of this compound to the Cys668 residue.
-
Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of EZH2 inhibition. These can include the PI3K/Akt and MAPK signaling pathways.
-
Drug Efflux: Increased expression of drug efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation | Suboptimal this compound Concentration: The effective concentration can vary significantly between cell lines. | Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the optimal IC50 for your specific cell line. |
| Solubility Issues: this compound may precipitate in the cell culture medium if not properly dissolved. | Ensure the this compound stock solution in DMSO is clear and fully dissolved before diluting it into the final culture medium. Vortex thoroughly. | |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Standardize your cell seeding protocol to ensure a consistent number of viable cells in each well. | |
| Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High background in Western blot for H3K27me3 | Antibody Specificity: The primary antibody may have cross-reactivity with other histone modifications. | Use a highly specific and validated antibody for H3K27me3. Check the manufacturer's datasheet for validation data. |
| Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST). | |
| High Antibody Concentration: Using too much primary or secondary antibody can increase background noise. | Optimize the antibody concentrations by performing a titration experiment. | |
| No change in apoptosis levels after this compound treatment | Insufficient Treatment Duration: The induction of apoptosis can be a time-dependent process. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing apoptosis in your cell line. |
| Low this compound Concentration: The concentration of this compound may not be sufficient to induce a significant apoptotic response. | Use a concentration at or above the IC50 value determined from your cell viability assays. | |
| Cell Line Resistance: The cell line you are using may be inherently resistant to this compound-induced apoptosis. | Consider using a positive control for apoptosis induction in your cell line to ensure the assay is working correctly. You may also want to investigate potential resistance mechanisms. | |
| Variability in xenograft tumor growth inhibition | Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to different tumor growth rates. | Standardize the tumor cell implantation procedure, ensuring a consistent number of viable cells are injected into the same anatomical location for each animal. |
| Drug Bioavailability: Issues with the formulation or administration of this compound can affect its in vivo efficacy. | Ensure the this compound formulation is stable and administered consistently (e.g., oral gavage, intraperitoneal injection) at the correct dosage and schedule. |
Data Presentation
This compound In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070[1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103[1] |
| Cal-27 | Head and Neck Cancer | Not explicitly stated, but sensitive[1] |
| A549 | Lung Cancer | Not explicitly stated, but sensitive[1] |
| Daudi | Burkitt's Lymphoma | Not explicitly stated, but sensitive |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not explicitly stated, but sensitive |
| KE-37 | T-cell Acute Lymphoblastic Leukemia | Higher than Pfeiffer cells |
Note: This table is compiled from available data and may not be exhaustive. Researchers are encouraged to determine the IC50 for their specific cell lines and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Sensitive cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EZH2 and H3K27me3
This protocol describes the detection of EZH2 and H3K27me3 protein levels following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EZH2
-
Rabbit anti-H3K27me3
-
Mouse anti-Histone H3 (as a loading control)
-
Mouse anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the respective loading controls.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after this compound treatment and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in the provided binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
References
Interpreting unexpected phenotypes after GNA002 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on GNAO1-related projects. Our goal is to help you interpret unexpected phenotypes and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between GNAO1 and GNA002?
There is no known direct relationship between GNAO1 and this compound in the context of treating GNAO1 encephalopathy. It is a common point of confusion, and it's crucial to differentiate between the two:
-
GNAO1 is a gene that encodes the Gαo protein, a critical component of signal transduction in the nervous system.[1][2][3][4] Mutations in GNAO1 can lead to severe neurodevelopmental disorders, often referred to as GNAO1 encephalopathy, which can manifest as epilepsy, movement disorders, or both.[3][4][5][6][7]
-
This compound is a derivative of gambogenic acid that functions as an inhibitor of EZH2 (Enhancer of zeste homolog 2).[8][9][10] It is primarily investigated as a potential anti-cancer agent due to its ability to trigger the degradation of EZH2 and reactivate tumor suppressor genes.[9][10][11]
Q2: What are the primary functions of the GNAO1-encoded Gαo protein?
The Gαo protein is one of the most abundant G proteins in the central nervous system and plays a key role in signal transduction downstream of G protein-coupled receptors (GPCRs).[2][12] Its functions include:
-
Inhibiting adenylyl cyclase activity, which in turn decreases cyclic AMP (cAMP) levels.[14][15][16]
-
Modulating the activity of ion channels, including calcium and potassium channels.[13][17]
-
Participating in neuronal development and synaptic plasticity.[13]
Q3: What is the difference between gain-of-function (GOF) and loss-of-function (LOF) GNAO1 mutations?
The clinical presentation of GNAO1 encephalopathy can vary widely depending on the nature of the mutation:
-
Loss-of-function (LOF) mutations typically result in a Gαo protein with reduced or no function. These mutations are more commonly associated with severe, early-onset epileptic encephalopathies.[14][18]
-
Gain-of-function (GOF) mutations often lead to a hyperactive Gαo protein. These mutations are more frequently linked to movement disorders, such as dystonia and chorea, with or without seizures.[14][18]
It is important to note that this is a general correlation, and there can be significant phenotypic overlap between patients with different types of mutations.[19][20]
Troubleshooting Unexpected Phenotypes
Interpreting unexpected results is a common challenge in research. This guide provides a structured approach to troubleshooting when your experimental findings deviate from the expected phenotype in GNAO1-related studies.
Section 1: In Vitro / Cell-Based Assays
Scenario: You are testing a compound intended to modulate GNAO1 activity in a cell line (e.g., HEK293T, neuronal cultures) and observe an unexpected cellular phenotype.
Troubleshooting Steps:
-
Verify Experimental Setup:
-
Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Mycoplasma Contamination: Regularly test your cultures for mycoplasma, as it can significantly alter cellular physiology.
-
Reagent Quality: Ensure the purity and stability of your compounds and reagents.
-
Assay Controls: Include appropriate positive and negative controls to validate assay performance.
-
-
Investigate Compound Specificity:
-
Off-Target Effects: The compound may be acting on other G proteins or signaling pathways.[21][22][23] Consider performing counter-screens against other G protein alpha subunits (e.g., Gαi, Gαs, Gαq).
-
Functional Selectivity: The compound might be a biased agonist, preferentially activating a subset of downstream signaling pathways.[24]
-
-
Consider the GNAO1 Variant:
-
GOF vs. LOF: Ensure your interpretation of the expected outcome aligns with the known or predicted functional consequence of the specific GNAO1 mutation you are studying.[14][18]
-
Dominant-Negative Effects: Some LOF mutations can act as dominant negatives, where the mutant protein interferes with the function of the wild-type protein.[2]
-
Experimental Workflow for In Vitro Troubleshooting
Caption: Troubleshooting workflow for unexpected in vitro results.
Section 2: In Vivo / Animal Models
Scenario: You have administered a therapeutic agent to a GNAO1 mouse model and observe an unexpected behavioral or physiological phenotype.
Troubleshooting Steps:
-
Review Animal Model Characteristics:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype.
-
GNAO1 Mutation: Be aware of the specific GNAO1 mutation in your model and its reported phenotype (e.g., G203R mice exhibit severe neonatal lethality, while C215Y mice show hyperactivity).[25] Gαo-deficient mice (Gnao1-/-) have seizures and severe motor impairment.[5]
-
Age and Sex: Phenotypes can be age and sex-dependent.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Drug Delivery and Exposure: Confirm that the compound is reaching the target tissue (e.g., brain) at the intended concentration.
-
Metabolism: The compound may be metabolized into active or inactive forms.
-
Therapeutic Window: The observed phenotype could be due to toxicity if the dose is too high.[24]
-
-
Behavioral Testing Paradigms:
-
Environmental Factors: Ensure that testing conditions (e.g., lighting, noise) are consistent.
-
Habituation: Properly habituate animals to the testing apparatus to reduce stress-induced artifacts.
-
Observer Bias: Use blinded observers or automated tracking systems to minimize bias.
-
Experimental Workflow for In Vivo Troubleshooting
Caption: Troubleshooting workflow for unexpected in vivo findings.
Data Summary and Experimental Protocols
Table 1: Genotype-Phenotype Correlations in GNAO1 Encephalopathy
| Mutation Type | Predominant Phenotype | Common Clinical Features | Reference |
| Loss-of-Function (LOF) | Epileptic Encephalopathy | Early-onset, drug-resistant seizures; severe developmental delay. | [14][18] |
| Gain-of-Function (GOF) | Movement Disorder | Dystonia, chorea, dyskinesia; may or may not have seizures. | [14][18] |
| Normal Function (in vitro) | Movement Disorder | Similar to GOF mutations. | [14] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay to Determine Gαo Function
This assay is used to functionally characterize GNAO1 variants as LOF, GOF, or normal function.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding the GNAO1 variant of interest, a Gαo-coupled GPCR (e.g., α2A adrenergic receptor), and a cAMP-responsive reporter (e.g., luciferase).
-
-
Assay Procedure:
-
24-48 hours post-transfection, treat cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.
-
Co-treat with a range of concentrations of a GPCR agonist (e.g., norepinephrine (B1679862) for the α2A adrenergic receptor).
-
Incubate for the appropriate time.
-
-
Data Analysis:
-
Lyse the cells and measure the reporter signal (e.g., luminescence).
-
Calculate the EC50 value for the agonist-mediated inhibition of the forskolin-induced signal.
-
Compare the maximal inhibition and EC50 values of the mutant GNAO1 to wild-type to classify it as GOF (lower EC50, similar/higher maximal inhibition), LOF (reduced maximal inhibition), or normal function.[14]
-
Gαo Signaling Pathway
Caption: Simplified Gαo signaling pathway via adenylyl cyclase.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. neurology.org [neurology.org]
- 4. About GNAO1 - GNAO1 [gnao1.it]
- 5. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gnao1.org [gnao1.org]
- 8. This compound|GNA-002 [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. orpha.net [orpha.net]
- 13. youtube.com [youtube.com]
- 14. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations [pubmed.ncbi.nlm.nih.gov]
- 15. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 17. Molecular Mechanisms of Go Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Phenotypes in children with GNAO1 encephalopathy in China [frontiersin.org]
- 19. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 22. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacodynamics - Wikipedia [en.wikipedia.org]
- 25. Mouse models characterize GNAO1 encephalopathy as a neurodevelopmental disorder leading to motor anomalies: from a severe G203R to a milder C215Y mutation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: GNA002 vs. GSK126
This guide provides a detailed comparison of two prominent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), GNA002 and GSK126. EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic silencing and is a key target in cancer therapy.[1][2][3] This comparison focuses on their distinct mechanisms of action, supported by quantitative data and experimental methodologies.
Mechanism of Action: A Tale of Two Inhibitors
This compound and GSK126 both target EZH2 but through fundamentally different mechanisms. GSK126 acts as a traditional competitive inhibitor, while this compound employs a covalent binding strategy that leads to the degradation of the EZH2 protein.
This compound: Covalent Inhibition and Protein Degradation
This compound is a potent and specific covalent inhibitor of EZH2.[1][4] Its mechanism involves specifically and covalently binding to the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1][4] This covalent modification has a dual effect:
-
Inhibition of Methyltransferase Activity: The binding event directly blocks the enzymatic function of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][5]
-
Protein Degradation: Uniquely, the covalent binding of this compound triggers the degradation of the EZH2 protein. This process is mediated by the E3 ubiquitin ligase "C-terminus of Hsp70-interacting protein" (CHIP), which ubiquitinates the this compound-bound EZH2, marking it for proteasomal degradation.[1][4][5]
This degradation of the EZH2 protein itself, not just the inhibition of its enzymatic activity, distinguishes this compound from many other EZH2 inhibitors.[5] The reduction in EZH2 protein levels leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Effects of GNA002 and Gambogenic Acid (GNA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the anti-cancer properties of GNA002 and gambogenic acid (GNA). By presenting side-by-side experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate informed decisions in oncological research and drug development.
Executive Summary
This compound, a derivative of gambogenic acid, and its parent compound, gambogenic acid (GNA), are both potent anti-cancer agents.[1][2] Both compounds function as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation frequently dysregulated in cancer.[2][3] this compound is presented as a highly specific and covalent inhibitor of EZH2.[2] Gambogenic acid, while also inhibiting EZH2, exhibits a broader mechanistic profile, impacting other signaling pathways involved in tumor progression.[3][4] This guide synthesizes available preclinical data to compare their efficacy and mechanisms of action.
Data Presentation
In Vitro Efficacy: A Comparative Overview
The following tables summarize the in vitro anti-cancer activity of this compound and GNA across various cancer cell lines. It is important to note that the absence of direct, head-to-head comparative studies necessitates the presentation of data from separate experiments. Variations in experimental conditions, such as cell lines and assay durations, should be considered when interpreting these results.
Table 1: EZH2 Inhibition and Cytotoxicity of this compound
| Compound | Target | IC50 (µM) | Cell Line | Cancer Type | Reference |
| This compound | EZH2 | 1.1 | - | - | [1][5] |
| This compound | Cytotoxicity | 0.070 | MV4-11 | Acute Myeloid Leukemia | [1][5] |
| This compound | Cytotoxicity | 0.103 | RS4-11 | Acute Lymphoblastic Leukemia | [1][5] |
Table 2: Cytotoxicity of Gambogenic Acid (GNA)
| Compound | IC50 (µM) | Cell Line | Cancer Type | Reference |
| GNA | 1.46 | MCF-7 | Breast Cancer | [6] |
| GNA | 2.35 | BCG-823 | Gastric Cancer | [6] |
| GNA | 3.20 | SMMC-7721 | Hepatocellular Carcinoma | [6] |
| GNA | 2.4 | HepG2 | Hepatocellular Carcinoma | [6] |
In Vivo Efficacy: Xenograft Models
The anti-tumor efficacy of this compound and GNA has been evaluated in various xenograft mouse models. The data below highlights their ability to suppress tumor growth in vivo.
Table 3: In Vivo Anti-Tumor Activity of this compound
| Compound | Animal Model | Dose and Administration | Tumor Growth Inhibition | Reference |
| This compound | Cal-27 xenograft | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [5] |
| This compound | A549 xenograft | Not specified | Significant suppression of tumor growth | [1] |
| This compound | Daudi xenograft | Not specified | Significant suppression of tumor growth | [1] |
| This compound | Pfeiffer xenograft | Not specified | Significant suppression of tumor growth | [1] |
Table 4: In Vivo Anti-Tumor Activity of Gambogenic Acid (GNA)
| Compound | Animal Model | Dose and Administration | Tumor Growth Inhibition | Reference |
| GNA | SMMC-7721 xenograft | 2, 4, 8 mg/kg, i.p. | 33.1%, 50.3%, 64.2% inhibition respectively | [6] |
| GNA | NCI-H1993 xenograft | 10, 20, 30 mg/kg, i.p., daily | Marked to complete inhibition at 20 and 30 mg/kg | [7] |
| GNA | Prostate tumor xenograft | Not specified | Effective inhibition of tumor angiogenesis and growth | [3] |
Experimental Protocols
This compound: In Vitro and In Vivo Methodologies
-
Cell Viability Assay: The anti-proliferative effects of this compound were determined using a Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.[5]
-
Apoptosis Analysis: HN-4 and Cal-27 head and neck cancer cells were treated with 2 µM of this compound for 24 hours. Apoptosis was subsequently assessed by flow cytometry.[5]
-
Western Blot Analysis: Cal-27 cells were treated with this compound at concentrations ranging from 0.1 to 4 µM for 48 hours to evaluate the reduction in H3K27 trimethylation.[5]
-
Xenograft Model: Cal-27 cells were subcutaneously injected into nude mice. Once tumors reached a palpable size, mice were orally administered 100 mg/kg of this compound daily. Tumor volumes were monitored to assess efficacy.[5]
Gambogenic Acid (GNA): In Vitro and In Vivo Methodologies
-
Cell Viability Assay: The cytotoxic effects of GNA on A549 and cisplatin-resistant A549/Cis cells were determined by treating the cells with increasing concentrations of GNA for 24, 48, and 72 hours, followed by an MTT assay.[8]
-
Cell Cycle Analysis: A549/Cis cells were treated with GNA and subsequently analyzed by flow cytometry to determine the effect on the cell cycle.[8]
-
Xenograft Model (Hepatocellular Carcinoma): SMMC-7721 cells were implanted in nude mice. The mice then received intraperitoneal injections of GNA at doses of 2, 4, and 8 mg/kg to evaluate tumor growth inhibition.[6]
-
Xenograft Model (Non-Small Cell Lung Cancer): NCI-H1993 cells were subcutaneously injected into athymic nude mice. Tumor-bearing mice were treated with daily intraperitoneal injections of GNA at 10, 20, or 30 mg/kg for 21 days.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and GNA, as well as a generalized experimental workflow for evaluating their anti-cancer effects.
Caption: this compound mechanism of action.
Caption: Multi-target mechanism of Gambogenic Acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Gambogenic Acid as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GNA002 in EZH2 Mutant vs. Wild-Type Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of GNA002, a covalent inhibitor of EZH2, in cancer models with wild-type versus mutant forms of the enzyme. The performance of this compound is contrasted with other notable EZH2 inhibitors, supported by experimental data to inform preclinical research and drug development strategies.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is a known driver in various cancers.[2] this compound is a novel EZH2 inhibitor that covalently binds to Cys668 in the SET domain of EZH2, leading to its degradation through CHIP-mediated ubiquitination.[3] This mechanism not only inhibits the methyltransferase activity of EZH2 but also reduces the overall protein levels, offering a distinct mode of action compared to non-covalent EZH2 inhibitors.[4]
Efficacy of this compound in EZH2 Wild-Type vs. Cys668S Mutant Models
This compound's unique covalent binding mechanism dictates its differential efficacy based on the integrity of the Cys668 residue.
Key Findings:
-
Wild-Type EZH2: In cancer cells expressing wild-type EZH2, this compound effectively decreases H3K27me3 levels.[5]
-
C668S Mutant EZH2: The inhibitor is ineffective in reducing H3K27me3 levels in cells expressing an EZH2 C668S mutant, as this mutation prevents the covalent binding of this compound.[5]
-
In Vivo Efficacy: Despite the Cys668 dependence for direct enzymatic inhibition, this compound has demonstrated the ability to suppress tumor growth in xenograft models of both wild-type EZH2 (Daudi) and gain-of-function EZH2 mutant (Pfeiffer) lymphoma cells.[5][6] This suggests that the this compound-induced degradation of EZH2 may contribute to its anti-tumor activity irrespective of the mutational status at other sites.
Comparative Efficacy of EZH2 Inhibitors
The landscape of EZH2 inhibitors includes several agents with varying mechanisms and demonstrated efficacy profiles in different genetic contexts.
| Inhibitor | Mechanism of Action | Efficacy in EZH2 Mutant Models | Efficacy in EZH2 Wild-Type Models |
| This compound | Covalent inhibitor, induces EZH2 degradation | Effective against gain-of-function mutants (e.g., Pfeiffer cells); efficacy is abrogated by C668S mutation.[5] | Effective in reducing H3K27me3 and tumor growth.[5] |
| Tazemetostat (B611178) (EPZ-6438) | Non-covalent, SAM-competitive | Higher response rates and greater sensitivity in models with activating mutations (e.g., Y646).[2][7] | Clinically meaningful and durable responses are observed, though at a lower rate than in mutant models.[4][8] |
| GSK126 | Non-covalent, SAM-competitive | Markedly inhibits the growth of lymphomas with activating EZH2 mutations.[1][9] | Shows activity, but EZH2 mutant cell lines are generally more sensitive.[10][11] |
Quantitative Data Summary
In Vitro Proliferation Assays
| Cell Line | EZH2 Status | This compound IC50 (µM) | Tazemetostat (EPZ-6438) IC50 (µM) | GSK126 IC50 (µM) |
| MV4-11 | Not Specified | 0.070[3] | - | - |
| RS4-11 | Not Specified | 0.103[3] | - | - |
| Pfeiffer | A682G Mutant | - | 0.011[12] | <0.025[9] |
| KARPAS-422 | Y641N Mutant | - | - | <0.025[9] |
| WSU-DLCL2 | Y646F Mutant | - | 0.019[12] | - |
| OCI-LY19 | Wild-Type | - | >10[12] | >1[9] |
| Toledo | Wild-Type | - | - | >1[9] |
Clinical Trial Response Rates (Tazemetostat in Follicular Lymphoma)
| EZH2 Status | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Mutant | 69%[2] | 13%[2] | 56%[2] |
| Wild-Type | 35%[2] | 4%[2] | 31%[2] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound action on EZH2.
General Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing inhibitor efficacy.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines with known EZH2 mutation status (e.g., Pfeiffer for mutant, OCI-LY19 for wild-type) in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or other EZH2 inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period of 6 to 11 days, as the anti-proliferative effects of EZH2 inhibitors can be time-dependent.[12]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Normalize the results to the DMSO control and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot for H3K27me3 and EZH2
-
Cell Lysis: Treat cells with the desired concentrations of EZH2 inhibitors for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against H3K27me3, total H3, EZH2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant EZH2 mutant or wild-type cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, oral gavage, daily) and a vehicle control.[3]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry or western blotting to assess H3K27me3 and EZH2 levels.
References
- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 12. aacrjournals.org [aacrjournals.org]
GNA002: A Comparative Analysis of Cross-reactivity with other Histone Methyltransferases
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of epigenetic drug discovery, the specificity of targeted inhibitors is a paramount concern for researchers and drug development professionals. This guide provides a comprehensive comparison of the cross-reactivity profile of GNA002, a covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), against other histone methyltransferases (HMTs). The data presented herein is intended to offer an objective analysis to aid researchers in their selection of highly specific chemical probes for basic research and preclinical development.
This compound has been identified as a potent and specific covalent inhibitor of EZH2, a key histone methyltransferase involved in the regulation of gene expression.[1] It exerts its inhibitory effect by covalently binding to the cysteine 668 residue within the SET domain of EZH2, leading to the degradation of the EZH2 protein.[1] The in vitro IC50 of this compound for EZH2 has been reported to be 1.1 μM.[1]
Comparative Analysis of this compound Cross-reactivity
To provide a broader context for the selectivity of covalent EZH2 inhibitors, the following table includes representative data from other well-characterized covalent inhibitors of EZH2. It is important to note that these are different compounds and their selectivity profiles may not be directly extrapolated to this compound. However, they serve as a benchmark for the level of selectivity that can be achieved with this class of inhibitors.
| Histone Methyltransferase | This compound (% Inhibition or IC50) | Other Covalent EZH2 Inhibitor (e.g., SKLB-03176) (% Inhibition or IC50) |
| EZH2 | 1.1 µM (IC50) [1] | Potent Inhibition [2] |
| EZH1 | Data not available | Weakly active/Inactive[2] |
| G9a | Data not available | Weakly active/Inactive[2] |
| SETD7 | Data not available | Weakly active/Inactive[2] |
| SUV39H1 | Data not available | Weakly active/Inactive[2] |
| PRMT1 | Data not available | Weakly active/Inactive[2] |
| ESET | No significant change in protein level | Data not available |
| SET8 | No significant change in protein level | Data not available |
Note: The data for "Other Covalent EZH2 Inhibitor" is based on qualitative statements from the cited source and is intended for comparative context. For precise quantitative comparisons, direct experimental data for this compound against a comprehensive panel of HMTs is required.
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action and assess the cross-reactivity of inhibitors like this compound, a series of biochemical and cellular assays are employed. The following diagrams illustrate the general signaling pathway of EZH2 and a typical experimental workflow for determining inhibitor specificity.
Experimental Protocols
The following is a detailed protocol for a radiometric histone methyltransferase assay, a common method for determining the in vitro potency and selectivity of HMT inhibitors.
Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Purified recombinant histone methyltransferases (EZH2 and a panel of other HMTs for cross-reactivity testing).
-
Histone H3 peptide or full-length histone H3 as a substrate.
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).
-
This compound or other test compounds.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 4 mM DTT.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
In each well of a 96-well plate, add 25 µL of 2x HMT reaction buffer containing the desired histone substrate (e.g., 1 µM Histone H3 peptide).
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add 10 µL of the respective histone methyltransferase enzyme solution (e.g., 5 nM EZH2).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Add 12.5 µL of [³H]-SAM (e.g., 1 µM) to each well to initiate the reaction. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA) to each well.
-
-
Washing:
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate three times with 200 µL of 10% TCA to remove unincorporated [³H]-SAM.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent and specific covalent inhibitor of EZH2. While comprehensive quantitative cross-reactivity data remains to be fully elucidated in publicly accessible literature, initial findings suggest a favorable selectivity profile for the PRC2 complex over other tested histone methyltransferases. The provided experimental protocol offers a standardized method for researchers to independently assess the cross-reactivity of this compound and other HMT inhibitors. Further studies involving large-scale selectivity profiling are warranted to fully characterize the off-target profile of this compound and solidify its position as a highly selective chemical probe for EZH2 research.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided should not be considered as a substitute for independent research and validation.
References
GNA002 Takes on EZH2: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical in vivo performance of GNA002 against other leading EZH2 inhibitors, supported by experimental data.
Enhancer of zeste homolog 2 (EZH2) has emerged as a pivotal therapeutic target in oncology due to its role in cancer progression through the epigenetic silencing of tumor suppressor genes. A new generation of inhibitors targeting this histone methyltransferase is reshaping the landscape of cancer therapy. This guide provides a comparative analysis of the in vivo efficacy of this compound, a novel covalent EZH2 inhibitor, against other prominent EZH2 inhibitors such as the FDA-approved tazemetostat (B611178), the dual EZH1/EZH2 inhibitor valemetostat (B611628), and the widely studied GSK126.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself from many other EZH2 inhibitors through its unique mechanism of action. It is a highly potent and specific covalent inhibitor of EZH2.[1] this compound binds to cysteine 668 within the SET domain of EZH2, leading not only to the inhibition of its methyltransferase activity but also triggering its degradation via CHIP-mediated ubiquitination.[1] This dual action of enzymatic inhibition and protein degradation offers a potentially more sustained and profound suppression of EZH2's oncogenic functions.
In contrast, inhibitors like tazemetostat and GSK126 are primarily S-adenosylmethionine (SAM)-competitive inhibitors. They block the methyltransferase activity of EZH2 without causing its degradation.[2][3] Valemetostat offers a broader approach by dually inhibiting both EZH2 and the closely related EZH1, which may offer advantages in cancers where EZH1 can compensate for EZH2 inhibition.[4]
Head-to-Head: In Vivo Efficacy Data
Direct comparative in vivo studies of this compound against other EZH2 inhibitors in the same cancer models are limited in the public domain. However, by examining data from various preclinical studies, we can construct a comparative overview of their anti-tumor activity.
This compound: Potent Tumor Suppression Across Multiple Xenograft Models
In vivo studies have demonstrated the significant anti-tumor efficacy of this compound in a variety of cancer models. In a xenograft model using Cal-27 head and neck cancer cells, oral administration of this compound at 100 mg/kg daily resulted in a significant decrease in tumor volume and a reduction in H3K27Me3 levels in the tumor tissue.[1] Furthermore, this compound has shown significant suppression of tumor growth in xenograft models of A549 lung cancer, as well as Daudi and Pfeiffer lymphoma cells.[1]
| This compound In Vivo Efficacy | ||||
| Cancer Model | Cell Line | Animal Model | Dosage | Key Findings |
| Head and Neck Cancer | Cal-27 | Nude mice | 100 mg/kg, p.o., daily | Significant decrease in tumor volume and reduced H3K27Me3 levels.[1] |
| Lung Cancer | A549 | Nude mice | Not specified | Significant suppression of in vivo tumor growth.[1] |
| Lymphoma | Daudi, Pfeiffer | Nude mice | Not specified | Significant suppression of in vivo tumor growth.[1] |
Tazemetostat (EPZ-6438): Clinically Validated Efficacy
Tazemetostat is an FDA-approved EZH2 inhibitor that has shown robust preclinical and clinical activity, particularly in lymphomas and certain solid tumors with specific genetic alterations. In xenograft models of EZH2-mutant diffuse large B-cell lymphoma (DLBCL), tazemetostat treatment led to complete tumor regression in KARPAS-422 and Pfeiffer models.[5] It has also demonstrated tumor growth inhibition in multiple myeloma and malignant rhabdoid tumor models.[5]
| Tazemetostat In Vivo Efficacy | ||||
| Cancer Model | Cell Line | Animal Model | Dosage | Key Findings |
| DLBCL (EZH2 mutant) | KARPAS-422, Pfeiffer | Xenograft mice | Not specified | Complete tumor regression.[5] |
| DLBCL (EZH2 wild-type) | Toledo, SU-DHL-5, OCI-LY19 | SCID mice | 125 or 500 mg/kg, p.o., twice daily | Significant dose-dependent tumor growth inhibition.[6] |
| Malignant Rhabdoid Tumor | Not specified | Xenograft models | Not specified | Preclinical activity observed.[5] |
| Chordoma (PBRM1-mutated) | Patient-Derived Xenograft | Nude mice | 75 mg/kg, p.o., twice a day, 5 days/week | 100% overall survival observed in the treated group.[7][8] |
Valemetostat (DS-3201b): Dual Inhibition Showing Promise
Valemetostat, a dual EZH1/EZH2 inhibitor, has demonstrated potent anti-tumor activity, particularly in hematological malignancies. Preclinical studies have suggested that valemetostat has greater anti-tumor efficacy than EZH2-selective inhibitors in some contexts.[9] In a DLBCL xenograft model, daily oral administration of 100 mg/kg valemetostat resulted in almost complete tumor regression.[9][10]
| Valemetostat In Vivo Efficacy | ||||
| Cancer Model | Cell Line | Animal Model | Dosage | Key Findings |
| DLBCL | Not specified | Xenograft model | 100 mg/kg, p.o., daily | Almost complete tumor regression.[9][10] |
| DLBCL | KARPAS-422 | Xenograft model | Not specified | Synergistic anti-tumor activity with standard of care.[10] |
GSK126: A Well-Characterized Research Tool
GSK126 is another potent and highly selective EZH2 inhibitor widely used in preclinical research. In vivo studies have shown its ability to inhibit tumor growth in various models. For instance, in a multiple myeloma xenograft model using RPMI8226 cells, GSK126 demonstrated an anti-tumor effect.[11]
| GSK126 In Vivo Efficacy | ||||
| Cancer Model | Cell Line | Animal Model | Dosage | Key Findings |
| Multiple Myeloma | RPMI8226 | Xenograft mouse model | Not specified | Confirmed in vivo anti-tumor effect.[11] |
| Gastric Cancer | MGC803 | Nude mice | Not specified | Synergistic tumor growth inhibition when combined with an EGFR inhibitor.[12] |
| Solid Tumors | MGC803, A549 | Not specified | 200 mg/kg | Significant inhibition of cancer cell migration.[13] |
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following provides a generalized methodology for assessing the in vivo efficacy of EZH2 inhibitors based on protocols described in the cited literature.
Cell Lines and Animal Models
-
Cell Lines: A variety of human cancer cell lines with known EZH2 status (wild-type or mutant) are used, such as Cal-27 (head and neck), A549 (lung), Daudi, Pfeiffer, KARPAS-422 (lymphoma), and RPMI8226 (multiple myeloma).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
Tumor Implantation
-
Cancer cells are cultured and harvested.
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
For patient-derived xenografts (PDXs), tumor fragments are implanted subcutaneously.[7][8]
Tumor Growth Monitoring and Treatment Initiation
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
Drug Administration
-
This compound: Administered orally (p.o.) at a daily dose of 100 mg/kg.[1]
-
Tazemetostat: Administered orally (p.o.) at doses ranging from 125 mg/kg to 500 mg/kg, typically twice daily.[6]
-
Valemetostat: Administered orally (p.o.) at doses ranging from 25 mg/kg to 100 mg/kg, once daily.[9][10]
-
GSK126: Administered at varying doses and routes depending on the study.
-
The vehicle control group receives the same formulation without the active inhibitor.
Efficacy Evaluation
-
Tumor volumes and body weights are measured at regular intervals throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for H3K27me3 levels, immunohistochemistry).
Visualizing the Pathways and Processes
To better understand the context of EZH2 inhibition and the experimental approaches, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: EZH2 signaling pathway and points of inhibition.
Caption: Workflow for in vivo EZH2 inhibitor efficacy studies.
Conclusion
This compound presents a compelling profile as a next-generation EZH2 inhibitor with a distinct mechanism of action that leads to both enzymatic inhibition and protein degradation. The available preclinical in vivo data demonstrates its potent anti-tumor activity across a range of cancer models. While direct comparative studies are needed for a definitive assessment against other EZH2 inhibitors like tazemetostat and valemetostat, the initial findings position this compound as a promising therapeutic candidate warranting further investigation. The data and protocols summarized in this guide offer a valuable resource for researchers in the field of epigenetic cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of EZH2 and EGFR produces a synergistic effect on cell apoptosis by increasing autophagy in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GNAO1's Effect on Downstream Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the functional effects of GNAO1, the gene encoding the Gαo protein, on its downstream target genes. GNAO1 is a critical component of G-protein coupled receptor (GPCR) signaling in the central nervous system, and its mutations are linked to a spectrum of neurodevelopmental disorders.[1][2] Understanding the impact of these mutations—whether they result in a loss-of-function (LOF) or gain-of-function (GOF)—is crucial for both basic research and the development of targeted therapeutics.[2][3] This guide outlines key experimental approaches, presents comparative data for known mutations, and provides detailed protocols.
Downstream Signaling Pathways of GNAO1
GNAO1 encodes the α-subunit of the Go heterotrimeric G-protein. Upon activation by a GPCR, the Gαo subunit and the Gβγ dimer dissociate to modulate distinct downstream effectors.[4]
-
Gαo Subunit: The primary effector of the Gαo subunit is adenylyl cyclase (AC). Gαo typically inhibits AC activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Gβγ Subunit: The Gβγ dimer can modulate the activity of several other proteins, including:
-
Ion Channels: Particularly N-type calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6]
-
Phospholipase C-β (PLCβ): This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization.
-
Phosphoinositide 3-kinase (PI3K): Activation of PI3K initiates a signaling cascade that includes the phosphorylation of AKT, a key regulator of cell survival and proliferation.[7]
-
Below is a diagram illustrating these key signaling pathways.
Comparative Analysis of GNAO1 Mutations on cAMP Inhibition
The most direct and widely characterized downstream effect of Gαo is the inhibition of adenylyl cyclase. The functional consequence of GNAO1 mutations is often assessed by measuring their ability to inhibit forskolin-stimulated cAMP production in a cellular context. Below is a summary of data from a study that characterized 15 different GNAO1 mutations in HEK-293T cells co-expressing the α2A adrenergic receptor.[5]
| GNAO1 Mutation | Clinical Phenotype | Gαo Expression (relative to WT) | Max Inhibition of cAMP (%) | EC50 of Agonist (nM) | Functional Classification |
| Wild-Type | - | 100% | 95 ± 1 | 0.35 ± 0.04 | Normal Function |
| G42R | Movement Disorder | 67% | 96 ± 1 | 0.08 ± 0.01 | Gain-of-Function |
| G203R | Movement Disorder | 53% | 94 ± 1 | 0.13 ± 0.02 | Gain-of-Function |
| E246K | Movement Disorder | 74% | 95 ± 1 | 0.15 ± 0.02 | Gain-of-Function |
| R209C/H/L | Movement Disorder | ~100% | ~95 | ~0.35 | Normal Function |
| C215Y | Epilepsy | 29% | 76 ± 3 | 0.45 ± 0.11 | Loss-of-Function |
| I279N | Epilepsy | 25% | 68 ± 4 | 0.58 ± 0.15 | Loss-of-Function |
| G40R | Epilepsy | 33% | 45 ± 5 | 0.98 ± 0.35 | Loss-of-Function |
| V176G | Epilepsy | 19% | 35 ± 6 | 1.2 ± 0.5 | Loss-of-Function |
| A224V | Epilepsy | 20% | 20 ± 7 | - | Loss-of-Function |
| P201L | Epilepsy | 12% | 15 ± 5 | - | Loss-of-Function |
Data adapted from Feng et al., Neurology, 2017.[5] Note: Gain-of-function is characterized by a lower EC50, indicating increased sensitivity to the agonist, while loss-of-function is marked by a reduced maximal inhibition of cAMP.
Experimental Protocols for Validation
A systematic approach is required to validate the effect of GNAO1 on its downstream targets. The following workflow outlines the key experimental stages.
Protocol 1: Gαo Expression Analysis by Western Blot
This protocol is essential to confirm that functional differences observed in downstream assays are not simply due to variations in protein expression.[4][5]
-
Cell Lysis:
-
Culture HEK-293T cells transiently transfected with wild-type or mutant GNAO1 constructs.
-
48 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Gαo (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[8]
-
Use a loading control like β-actin or GAPDH to normalize Gαo expression levels.[9]
-
Protocol 2: cAMP Inhibition Assay
This is the primary functional assay to distinguish between LOF and GOF GNAO1 mutations.[5]
-
Cell Preparation:
-
Co-transfect HEK-293T cells with a plasmid for the α2A adrenergic receptor and either wild-type or mutant GNAO1.
-
Plate the cells in a 24-well plate and grow for 24-48 hours.
-
-
Assay Performance:
-
Wash cells and pre-incubate with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes.
-
Add varying concentrations of an α2A adrenergic receptor agonist (e.g., UK14,304) for 10 minutes.
-
Stimulate the cells with 10 µM forskolin (B1673556) (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., from Cayman Chemical or Promega).
-
-
Data Analysis:
-
Normalize cAMP levels to the forskolin-only control.
-
Plot the percentage inhibition of cAMP production against the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 and maximal inhibition for each mutant.
-
Protocol 3: PI3K Pathway Activation Assay
This protocol assesses the effect of GNAO1 on the PI3K pathway, mediated by the Gβγ subunit.
-
Cell Stimulation and Lysis:
-
Transfect cells with the desired GNAO1 construct.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate with an appropriate GPCR agonist known to activate GNAO1.
-
Lyse the cells as described in the Western Blot protocol, ensuring the lysis buffer contains phosphatase inhibitors.
-
-
Immunoblotting for Phosphorylated AKT:
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-AKT to total AKT to determine the level of pathway activation.
-
Alternative and Complementary Validation Methods
-
Phospholipase Cβ (PLCβ) Assay: The activation of PLCβ by the Gβγ subunit can be measured by quantifying the production of inositol trisphosphate (IP3). This is typically done using a radioactive assay with [3H]-inositol labeled PIP2 as a substrate or with commercially available IP-One ELISA kits.[5][7]
-
Ion Channel Electrophysiology: The effect of GNAO1 on ion channels can be directly measured using the patch-clamp technique.[12][13] This method allows for the recording of ion currents through specific channels (e.g., Ca2+ or K+ channels) in response to GPCR activation in cells expressing different GNAO1 variants. This provides high-resolution functional data but requires specialized equipment and expertise.[14][15]
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to monitor the interaction between Gαo and Gβγ subunits or the recruitment of downstream effectors in real-time in living cells. This provides kinetic data on G-protein activation.[16]
By employing a combination of these experimental approaches, researchers can comprehensively validate the functional consequences of GNAO1 variants on their diverse downstream targets. This multi-faceted validation is essential for building a clear genotype-phenotype correlation and for the rational design of therapeutic strategies for GNAO1-related disorders.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. euroclonegroup.it [euroclonegroup.it]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 12. Control of ion channel expression for patch clamp recordings using an inducible expression system in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNA002-Induced Apoptosis and Cell Cycle Arrest in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNA002, a potent and specific EZH2 inhibitor, focusing on its efficacy in inducing apoptosis and cell cycle arrest in cancer cells. We compare its performance with other notable EZH2 inhibitors, Tazemetostat and GSK126, and the conventional chemotherapeutic agent Doxorubicin (B1662922). This objective comparison is supported by experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways.
Executive Summary
This compound is a covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[1][2] By inhibiting EZH2, this compound triggers anti-tumor responses through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). This guide evaluates the performance of this compound in these key anti-cancer mechanisms relative to other therapeutic agents.
Comparative Performance Analysis
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in inducing apoptosis and cell cycle arrest, as well as their half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: Comparative IC50 Values of EZH2 Inhibitors and Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MV4-11 | Acute Myeloid Leukemia | 0.070 | [1][2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [1][2] | |
| Cal-27 | Head and Neck Cancer | 1.1 | [1][2] | |
| Tazemetostat | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | ~0.002-0.038 | [3] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | ~0.002-0.038 | [3] | |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma (EZH2 WT) | >25 | ||
| GSK126 | HEC-50B | Endometrial Cancer (High EZH2) | 1.0 | [4] |
| Ishikawa | Endometrial Cancer (High EZH2) | 0.9 | [4] | |
| HEC-265 | Endometrial Cancer (Low EZH2) | 10.4 | [4] | |
| MM.1S | Multiple Myeloma | 12.6 | [5] | |
| LP1 | Multiple Myeloma | 17.4 | [5] | |
| Doxorubicin | SKOV-3 | Ovarian Cancer | Not explicitly stated, used in combination | [6] |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, used at various concentrations | [7] |
Table 2: Comparative Analysis of Apoptosis Induction
| Compound | Cell Line | Cancer Type | Treatment Conditions | Apoptotic Cells (%) | Reference |
| Gambogenic Acid (GNA) | MDA-MB-231 | Breast Cancer | 1.0 µg/ml for 72h | 76.6 | [8] |
| GSK126 | MGC803 | Gastric Cancer | 12.50 µM for 48h (alone) | 7.6 | [9] |
| MGC803 | Gastric Cancer | 12.50 µM GSK126 + 8.30 µM Gefitinib | 56.2 | [9] | |
| Saos2 | Osteosarcoma | 15 µM for 48h | Significant increase (exact % not stated) | [10] | |
| U2OS | Osteosarcoma | 15 µM for 48h | Significant increase (exact % not stated) | [10] | |
| Doxorubicin | SKOV-3 | Ovarian Cancer | Used in combination with Gambogic Acid | Synergistic increase in apoptosis | [6] |
Table 3: Comparative Analysis of Cell Cycle Arrest
| Compound | Cell Line | Cancer Type | Effect on Cell Cycle | Reference |
| Gambogenic Acid (GNA) | A549/Cis | Cisplatin-Resistant NSCLC | G1 phase arrest | |
| Tazemetostat | LNCaP, LNCaP-abl | Prostate Cancer | Downregulation of Cyclin A and B | [11] |
| GSK126 | Multiple Myeloma cells | Multiple Myeloma | Increased sub-G1 and G0/G1 phase populations |
Signaling Pathways and Mechanisms of Action
This compound and other EZH2 inhibitors primarily function by inhibiting the catalytic activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification is a repressive mark, and its reduction leads to the reactivation of tumor suppressor genes that can induce apoptosis and cell cycle arrest.
This compound Signaling Pathway
Caption: this compound inhibits EZH2, leading to apoptosis and cell cycle arrest.
Tazemetostat Signaling Pathway
Caption: Tazemetostat inhibits EZH2, causing cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Apoptosis Assay: Annexin V & Propidium Iodide Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or alternative compounds for the specified duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][13][14][15]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge, and discard the supernatant.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.[16][17][18][19]
Interpretation of Results:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
Experimental Workflow Diagram
Caption: Workflow for assessing apoptosis and cell cycle effects of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis and cell cycle arrest through the specific inhibition of EZH2. The comparative data presented in this guide, while not from direct head-to-head studies in all cases, suggests that this compound's potency is comparable to or greater than other EZH2 inhibitors in certain contexts. Its unique covalent binding mechanism may offer distinct advantages. Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound against other EZH2 inhibitors and standard chemotherapies across a broader range of cancer types. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid sensitizes ovarian cancer cells to doxorubicin through ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Inhibition of EZH2 and EGFR produces a synergistic effect on cell apoptosis by increasing autophagy in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the effects of GSK126 on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. kumc.edu [kumc.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Essential Guidance for the Disposal of Research Compound GNA002
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4] If handling the compound in powdered form outside of a contained environment, respiratory protection may be necessary.[4]
Hazard Classification Summary
To ensure safe handling and disposal, it is crucial to understand the potential hazards of the compound. In the absence of a specific Safety Data Sheet (SDS) for GNA002, researchers should treat it as a hazardous substance. The following table, based on common classifications for similar kinase inhibitors, summarizes potential hazards.
| Hazard Classification | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed. | P264, P270, P301+P310 |
| Skin Corrosion/Irritation | Category 1A/2 | Causes severe skin burns and eye damage or causes skin irritation. | P260, P280, P303+P361+P353 |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or irritation. | P280, P305+P351+P338+P310 |
This table is illustrative and based on general classifications for similar compounds.[4] Always refer to the specific SDS for this compound if available.
Prohibited Disposal Methods
Under no circumstances should chemical waste like this compound be disposed of through the standard trash or down the sanitary sewer drain.[1][2][4] Evaporation in a fume hood is also not a permissible method of disposal.[2][4] Diluting the chemical to meet drain disposal regulations is strictly prohibited.[1]
Step-by-Step Disposal Protocol
The following is a general procedure for the disposal of potentially hazardous chemical waste.
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a designated, leak-proof container with a secure screw-top cap that is chemically resistant to the waste.[2][4]
-
The container must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), the approximate quantity and concentration, and the date accumulation began.[2][4]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[2][4]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[2]
-
-
Requesting Waste Pickup :
Disposal of Contaminated Materials
-
Empty Containers : Thoroughly empty the original this compound container. The first rinse of the container must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.
-
Contaminated Labware : Disposable items (e.g., pipette tips, gloves) contaminated with this compound should be collected in a designated hazardous waste container.[5] Contaminated glassware should be decontaminated by submerging in a suitable solution and then washed, or disposed of as hazardous waste.[4]
-
Spill Cleanup : Materials used to clean up a this compound spill (e.g., absorbent pads) must be disposed of as hazardous chemical waste.[2]
Experimental Workflow for Disposal
References
Essential Safety and Logistical Protocols for Handling GNA002
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GNA002, a potent and specific covalent EZH2 inhibitor. The following procedures are based on established best practices for managing potent, investigational, and cytotoxic compounds in a laboratory environment, designed to ensure the safety of personnel and the integrity of research.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure to this compound. The required PPE varies based on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe handling of this compound, from receipt to disposal.
Compound Receipt and Storage
-
Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Powder: Store this compound powder in a tightly sealed container at -20°C.
-
Storage of Solutions:
-
For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.
-
For long-term storage, aliquot solutions in DMSO and store at -80°C for up to six months.
-
Preparation and Handling
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles.
-
Weighing: When weighing the powdered compound, use a disposable weigh boat within the designated handling area.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the this compound powder to avoid splashing.
-
Experimental Use: Conduct all experimental manipulations of the compound within the designated and controlled handling area.
Decontamination
-
Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after handling this compound.
-
Equipment: Decontaminate all reusable equipment according to established laboratory protocols for potent compounds.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: Segregate all this compound waste, including contaminated PPE, weigh boats, and pipette tips, from general laboratory waste.
-
Waste Containers: Place all this compound waste into clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Disposal Method: As this compound is an investigational drug, it should be disposed of as hazardous chemical waste. For many pharmaceutical compounds, high-temperature incineration is the recommended method.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of investigational drugs.[2]
-
Empty Containers: Before disposing of empty this compound containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound.
In Vitro Cell-Based Assays:
-
Cell Culture: Culture cells in a suitable medium and incubate under appropriate conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentrations using the cell culture medium.
-
Treatment: Add the this compound working solutions to the cells and incubate for the desired time period.
-
Analysis: Following treatment, cells can be harvested and analyzed for various endpoints, such as cell viability, protein expression, or gene expression.
In Vivo Xenograft Studies:
-
Animal Acclimatization: Acclimate animals to the facility for a specified period before the start of the experiment.
-
Tumor Implantation: Implant tumor cells into the appropriate site in the animals.
-
Compound Formulation: Formulate this compound for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Dosing: Administer the formulated this compound to the animals according to the predetermined dosing schedule and route.
-
Monitoring: Monitor the animals regularly for tumor growth, body weight, and any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and collect tissues for further analysis.
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
